Vedaprofen-d3
Description
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Properties
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676194 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-34-5 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1185054-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vedaprofen-d3: A Technical Overview of Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a representative synthesis pathway for Vedaprofen-d3. Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the profen class, utilized in veterinary medicine for its analgesic and anti-inflammatory properties. The deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling due to its mass shift.
Core Chemical Properties
This compound, a deuterium-labeled version of Vedaprofen, possesses physicochemical properties that are crucial for its application in analytical and research settings. The introduction of three deuterium atoms on the methyl group of the propionic acid side chain results in a distinct mass increase, facilitating its use in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic Acid |
| Synonyms | 2-(4-Cyclohexyl-1-naphthyl)-propionic Acid-d3, Quadrisol-d3 |
| CAS Number | 1185054-34-5 |
| Molecular Formula | C₁₉H₁₉D₃O₂ |
| Molecular Weight | 285.40 g/mol |
| Appearance | Crystalline Solid |
| Storage Temperature | 2-8°C |
| Polar Surface Area (PSA) | 37.3 Ų |
| XLogP3 | 5.7 |
| InChI Key | VZUGVMQFWFVFBX-FIBGUPNXSA-N |
| SMILES | [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13 |
Mechanism of Action: COX Inhibition
Vedaprofen functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever. By blocking the COX pathway, Vedaprofen reduces the production of prostaglandins like PGE₂ and thromboxane B₂, thereby exerting its anti-inflammatory and analgesic effects.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1-cyclohexylnaphthalene. The key step for isotopic labeling involves the alkylation of an intermediate with deuterated methyl iodide (CD₃I) to introduce the d3-methyl group. The following is a representative synthetic pathway.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis of this compound.
Step 1: Chloromethylation of 1-Cyclohexylnaphthalene
-
Objective: To introduce a chloromethyl group onto the naphthalene ring.
-
Procedure:
-
To a stirred solution of 1-cyclohexylnaphthalene (1.0 eq) in a suitable inert solvent such as glacial acetic acid, add paraformaldehyde (1.2 eq).
-
Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).
-
Bubble dry hydrogen chloride (HCl) gas through the mixture at a steady rate while maintaining the temperature at 60-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene, which may be purified by column chromatography.
-
Step 2: Cyanation of 1-(Chloromethyl)-4-cyclohexylnaphthalene
-
Objective: To convert the chloromethyl group to a cyanomethyl group, forming the nitrile intermediate.
-
Procedure:
-
Dissolve 1-(chloromethyl)-4-cyclohexylnaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile.
-
Step 3: Alkylation with Deuterated Methyl Iodide
-
Objective: To deprotonate the α-carbon and perform an Sₙ2 reaction with deuterated methyl iodide to form the d3-propionitrile intermediate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the resulting anion solution back to 0°C and add deuterated methyl iodide (CD₃I) (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3. Purify via column chromatography if necessary.
-
Step 4: Hydrolysis of the Nitrile
-
Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final this compound product.
-
Procedure:
-
To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3 (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash extensively with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Vedaprofen-d3: A Theoretical Exploration in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid group, utilized in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders.[1] This guide explores the established knowledge of Vedaprofen and delves into the theoretical application of deuterium modification to create Vedaprofen-d3. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic profile, a concept known as the "deuterium switch."[2] This alteration can lead to an improved therapeutic window, reduced dosing frequency, and a better safety profile. This document will serve as a comprehensive resource, amalgamating the known data on Vedaprofen with the scientific principles of deuteration to provide a foundational understanding for potential research and development of this compound.
Vedaprofen: Mechanism of Action and Pharmacokinetics
Vedaprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzyme system, which is crucial for prostaglandin synthesis.[3] Prostaglandins are key mediators of inflammation, pain, and fever. The (+) enantiomer of Vedaprofen is a more potent inhibitor of prostaglandin synthesis, though both enantiomers contribute to its therapeutic effects.[3]
Pharmacokinetic Profile of Vedaprofen
The pharmacokinetic properties of Vedaprofen have been studied in various animal models. A summary of key parameters is presented below.
| Parameter | Dog (Oral Gel, 0.5 mg/kg) | Horse (Intravenous, 1 mg/kg) |
| Bioavailability | 86 ± 7%[4] | - |
| Time to Peak Plasma Concentration (tmax) | 0.63 ± 0.14 h[4] | - |
| Terminal Half-life (t½) | 12.7 ± 1.7 h[4] | 350-500 minutes[3] |
| Plasma Protein Binding | > 99.5%[4] | Highly bound[3] |
| Metabolism | - | Extensively metabolized, primarily to a monohydroxylated derivative[3] |
| Excretion | - | Approximately 70% of an oral dose is excreted in the urine[3] |
Table 1: Pharmacokinetic Parameters of Vedaprofen
Enantioselective Pharmacokinetics
Vedaprofen exhibits enantioselective pharmacokinetics, meaning the two enantiomers, R(-) and S(+), are processed differently by the body. In dogs, the R(-) enantiomer is predominant in the plasma.[4] Similarly, in ponies, plasma concentrations of the R(-) enantiomer were higher and had a longer elimination half-life compared to the S(+) enantiomer.[5]
| Enantiomer | AUC (ng·h/mL) in Ponies (IV, 1 mg/kg)[5] | Cmax in Inflammatory Exudate (ng/mL) in Ponies (IV, 1 mg/kg)[5] | AUC in Inflammatory Exudate (ng·h/mL) in Ponies (IV, 1 mg/kg)[5] |
| R(-)-Vedaprofen | 7524 | 2950 | 9755 |
| S(+)-Vedaprofen | 1639 | 1534 | 4400 |
Table 2: Enantioselective Pharmacokinetics of Vedaprofen in Ponies
Experimental Protocols
Carrageenan-Induced Inflammation Model in Ponies
A key study investigating the pharmacodynamics and pharmacokinetics of Vedaprofen utilized a carrageenan-induced inflammation model in ponies.[5]
Objective: To evaluate the anti-inflammatory effects and pharmacokinetic profile of Vedaprofen in an equine model of acute inflammation.
Methodology:
-
Animal Model: Six ponies were used in a two-period cross-over study.
-
Induction of Inflammation: Carrageenan-soaked sponges were implanted subcutaneously in the neck to induce a mild acute inflammatory reaction.
-
Drug Administration: Vedaprofen was administered intravenously at a dosage of 1 mg/kg.
-
Sample Collection: Blood and inflammatory exudate samples were collected at various time points.
-
Analysis:
-
Ex vivo serum thromboxane B2 (TXB2) synthesis was measured to assess COX-1 inhibition.
-
Prostaglandin E2 (PGE2) and TXB2 levels in the inflammatory exudate were measured to assess COX-2 inhibition at the site of inflammation.
-
Plasma and exudate concentrations of Vedaprofen enantiomers were determined using high-performance liquid chromatography (HPLC).
-
Edematous swelling and leukocyte infiltration into the exudate were also quantified.
-
The Rationale for this compound: The Deuterium Switch
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium.[6] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[7]
This "deuterium switch" can lead to:
-
Decreased rate of metabolism: This can result in a longer drug half-life and increased systemic exposure.[2]
-
Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.[2]
-
Improved safety and tolerability: A more predictable metabolic profile can lead to fewer adverse effects.[8]
Potential Research Applications of this compound
While no studies on this compound have been published, its development could offer several research and therapeutic advantages:
-
Enhanced Efficacy and Duration of Action: A longer half-life could lead to more sustained therapeutic concentrations, potentially allowing for less frequent dosing and improved management of chronic inflammatory conditions.
-
Improved Safety Profile: By altering the metabolic pathway, the formation of any potential reactive metabolites of Vedaprofen could be reduced.
-
Investigation of Metabolic Pathways: this compound could be a valuable tool to study the specific metabolic pathways of Vedaprofen and the role of different cytochrome P450 enzymes in its clearance.
-
Potential for Human Use: While Vedaprofen is currently used in veterinary medicine, a deuterated version with an improved pharmacokinetic and safety profile could warrant investigation for human applications in inflammatory diseases.
Visualizing the Concepts
Vedaprofen's Mechanism of Action
References
- 1. Vedaprofen - Wikipedia [en.wikipedia.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vedaprofen-d3: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Vedaprofen-d3. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.
Core Physical and Chemical Properties
This compound is the deuterated form of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling makes it a valuable internal standard for analytical studies. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | 4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic acid | [1] |
| Synonyms | (±)-2-(4-Cyclohexylnaphthalen-1-yl)propionic acid-methyl-d3, Quadrisol-d3 | [1][2] |
| Molecular Formula | C₁₉H₁₉D₃O₂ | [3] |
| Molecular Weight | 285.40 g/mol | [3] |
| CAS Number | 1185054-34-5 | [3] |
| Physical State | Crystalline solid | [1] |
| Melting Point | 150 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Practically insoluble in water; Soluble in DMSO.[] (Data for Vedaprofen) | |
| Storage Temperature | -20°C Freezer | [2] |
Mechanism of Action: Cyclooxygenase-1 (COX-1) Inhibition
Vedaprofen is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[5] COX-1 is a constitutive enzyme that plays a key role in the synthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[8] By inhibiting COX-1, Vedaprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][7]
The signaling pathway of COX-1 inhibition is visualized in the diagram below.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are crucial for accurate and reproducible results. Below are representative methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), synthesized from established methods for Vedaprofen and other related non-steroidal anti-inflammatory drugs.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound as an analytical standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Analysis Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized acidic drugs (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., acetonitrile, pyridine).
-
This compound reference standard.
Derivatization and Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the anhydrous solvent.
-
Add the derivatizing agent to the sample solution.
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the derivatization reaction, which converts the carboxylic acid group to a more volatile silyl ester.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Logical Relationship for GC-MS Analysis:
References
Vedaprofen-d3 Analytical Standard: A Technical Guide to Commercial Availability and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Vedaprofen-d3 analytical standard. It also details its application as an internal standard in the quantitative analysis of Vedaprofen in biological matrices, supported by a representative experimental protocol derived from published analytical methods.
Commercial Availability and Specifications
This compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, is available as an analytical standard from several chemical suppliers. This stable isotope-labeled compound is essential for accurate quantification in mass spectrometry-based assays, serving as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis.
Below is a summary of commercially available this compound analytical standards and their general specifications. Researchers should note that while some vendors provide comprehensive Certificates of Analysis (CoA) with lot-specific data, others may offer more limited information. It is recommended to request a lot-specific CoA for detailed purity and characterization data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Format | Storage |
| Sigma-Aldrich (VETRANAL®) | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Neat | 2-8°C |
| Santa Cruz Biotechnology | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |
| MedchemExpress | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |
| Pharmaffiliates | This compound | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |
| HPC Standards | D3-Vedaprofen | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.40 | Not specified | Not specified |
Note: The product from Sigma-Aldrich was listed as discontinued in some searches, yet still available for inquiry. Availability should be confirmed directly with the supplier.
Analytical Application: Quantification of Vedaprofen in Biological Matrices
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Vedaprofen residues in various biological samples, such as milk, animal tissues (muscle, liver, fat), and seafood.[1] The co-extraction and analysis of the deuterated standard with the non-labeled analyte allows for precise and accurate quantification, even at low concentrations.
Representative Experimental Protocol: LC-MS/MS Analysis of Vedaprofen in Milk
The following protocol is a synthesized methodology based on published research for the determination of Vedaprofen in milk samples.[1][2][3][4]
2.1.1. Materials and Reagents
-
Vedaprofen analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)[1]
2.1.2. Sample Preparation
-
Extraction:
-
Clean-up:
-
Pass the extracted organic phase through a weak anion exchange SPE cartridge to remove interfering matrix components.[1]
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Vedaprofen: Monitor for the precursor ion and at least two product ions.
-
This compound: Monitor for the precursor ion and at least one product ion.
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
2.1.4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Vedaprofen to the peak area of this compound against the concentration of the Vedaprofen standards.
-
The concentration of Vedaprofen in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Vedaprofen in biological matrices using this compound as an internal standard.
References
- 1. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Vedaprofen-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Vedaprofen-d3. Due to the limited publicly available stability data specifically for the deuterated form, this guide also incorporates information from its non-deuterated parent compound, Vedaprofen, to provide a broader understanding.
Core Stability and Storage Data
The stability of this compound is crucial for its use as an analytical standard and in research settings. The available data, primarily from product information and safety data sheets, provides general guidance on storage.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for Vedaprofen and its deuterated analog, this compound.
| Compound | Formulation/Use | Recommended Storage Temperature | Additional Notes |
| This compound | Analytical Standard | 2-8°C[1] | Limited shelf life; refer to the expiry date on the label.[1] |
| Vedaprofen | Veterinary Gel (Quadrisol) | No special precautions for storage.[2][3] | Do not store above 25°C.[2] |
| Vedaprofen | Veterinary Gel (Quadrisol) | - | Shelf-life after first opening: 2 months.[2][3] |
Stability in Biological Matrices
A study investigating the stability of several nonsteroidal anti-inflammatory drugs (NSAIDs) in urine provides some insight into the stability of Vedaprofen under specific conditions. The study noted that after three freeze-thaw cycles, changes were observed for diclofenac and vedaprofen.[4]
Experimental Protocols
Stability Assessment of Vedaprofen in Urine by GC-MS
The following is a summary of the methodology used to assess the stability of Vedaprofen in urine samples.[4][5]
-
Objective: To investigate the long-term, short-term, and freeze-thaw stability of various NSAIDs, including Vedaprofen, in urine.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Urine samples were used as the matrix.
-
Stability Studies:
-
Long-term stability: Assessed over a period of time to determine degradation.
-
Short-term stability: Investigated the effect of high-temperature conditions.
-
Freeze-thaw stability: Samples underwent multiple freeze-thaw cycles.
-
-
Key Findings for Vedaprofen: The study reported that diclofenac and vedaprofen showed changes after the third freeze-thaw cycle.[4]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Vedaprofen, like other NSAIDs of the propionic acid group, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzyme system.[3] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Prostaglandin Synthesis Pathway Inhibition
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of inhibition by NSAIDs like Vedaprofen.
Summary and Conclusion
The available information on the stability of this compound is limited, with the primary recommendation being refrigerated storage (2-8°C) for the analytical standard. Data on the parent compound, Vedaprofen, suggests general stability at room temperature for veterinary formulations, with a defined shelf-life after opening. The primary degradation concerns for Vedaprofen in biological matrices appear to be related to repeated freeze-thaw cycles. The mechanism of action for Vedaprofen is well-established as the inhibition of COX enzymes, a characteristic of the NSAID class. Further detailed stability studies, including forced degradation and the identification of degradation products, would be beneficial for a more complete stability profile of this compound.
References
- 1. ベダプロフェン-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isotopic Purity of Vedaprofen-d3 for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical importance of isotopic purity for the deuterated internal standard, Vedaprofen-d3, in mass spectrometry-based bioanalytical assays. Ensuring the quality of such standards is paramount for generating accurate, reproducible, and reliable pharmacokinetic and metabolic data in drug development.
Introduction to Vedaprofen and its Deuterated Analog
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[2][3] In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting analytical variability. This compound, the deuterium-labeled analog of Vedaprofen, serves this crucial role, enabling precise quantification of the parent drug in complex biological matrices.
Chemical Information:
| Compound | Chemical Formula | Molecular Weight |
| Vedaprofen | C₁₉H₂₂O₂ | 282.38 g/mol |
| This compound | C₁₉H₁₉D₃O₂ | 285.40 g/mol |
The Critical Role of Isotopic Purity in Mass Spectrometry
The isotopic purity of a deuterated internal standard refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. High isotopic purity, typically recommended to be ≥ 98%, is essential for several reasons:
-
Minimizing Cross-Talk: Impurities in the form of unlabeled or partially labeled Vedaprofen can contribute to the signal of the analyte, leading to an overestimation of its concentration.
-
Ensuring Accurate Quantification: A well-characterized internal standard with high isotopic enrichment ensures a reliable and consistent response ratio between the analyte and the standard.
-
Method Robustness: High-purity standards contribute to the overall robustness and reproducibility of the analytical method across different laboratories and studies.
Quantitative Assessment of Isotopic Purity
The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HR-MS). The following table summarizes the expected isotopic distribution for this compound with a hypothetical, yet typical, isotopic purity of 99.5%.
| Isotopologue | Description | Expected Abundance (%) |
| d₀ | Unlabeled Vedaprofen | < 0.1 |
| d₁ | Vedaprofen with one deuterium | < 0.4 |
| d₂ | Vedaprofen with two deuteriums | < 0.1 |
| d₃ | Fully labeled this compound | ≥ 99.5 |
Note: These values are representative and the actual distribution should be confirmed by analyzing the specific lot of the standard.
Experimental Protocol for Isotopic Purity Determination
This section outlines a general experimental protocol for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
4.1. Materials and Reagents
-
This compound standard
-
Vedaprofen reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or other suitable mobile phase modifier
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
4.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a similar set of solutions for the unlabeled Vedaprofen standard.
4.3. LC-MS Analysis
-
Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Scan Mode: Full scan mode with high resolution and mass accuracy.
-
Mass Range: A range that encompasses the molecular ions of both Vedaprofen and this compound (e.g., m/z 280-290).
-
4.4. Data Analysis
-
Acquire the full scan mass spectra for both the unlabeled Vedaprofen and the this compound samples.
-
From the spectrum of the unlabeled Vedaprofen, determine the natural isotopic abundance of the M+1, M+2, and M+3 ions.
-
In the mass spectrum of the this compound sample, identify the peaks corresponding to the d₀, d₁, d₂, and d₃ isotopologues.
-
Correct the observed peak intensities for the contribution of the natural isotopic abundance of the lower isotopologues. For example, the intensity of the d₁ peak should be corrected for the natural M+1 contribution from the d₀ species.
-
Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of the peak areas for all isotopologues.
Visualizing Key Processes
5.1. Mechanism of Action: COX Inhibition Pathway
Vedaprofen, as an NSAID, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Vedaprofen inhibits COX enzymes, blocking prostaglandin synthesis.
5.2. Experimental Workflow for Isotopic Purity Assessment
The following diagram outlines the logical steps involved in determining the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound.
Conclusion
References
- 1. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
Vedaprofen-d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vedaprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen. This document details its chemical properties, mechanism of action, and relevant experimental data, designed to support research and development activities.
Core Chemical Data
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1185054-34-5 | [1][2] |
| Molecular Formula | C₁₉H₁₉D₃O₂ | [1][3][4] |
| Molecular Weight | 285.40 g/mol | [1][3][5] |
| Synonyms | (±)-2-(4-Cyclohexylnaphthalen-1-yl)propionic acid-methyl-d3, Quadrisol-d3 | [5] |
Mechanism of Action
Vedaprofen functions as a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme system, which is critical for the synthesis of prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, Vedaprofen effectively reduces the production of these pro-inflammatory molecules, leading to its anti-inflammatory, analgesic, and antipyretic properties.[1]
Studies have demonstrated that Vedaprofen potently inhibits the synthesis of prostaglandin E2 (PGE2) in exudate and thromboxane B2 (TXB2) in both serum and exudate.[1][6] Vedaprofen is a racemic mixture, containing both a (+) and a (-) enantiomer. Both enantiomers are therapeutically active, with the (+) enantiomer exhibiting greater potency in the inhibition of prostaglandin synthesis.[1] Some research indicates that in equine models, Vedaprofen acts as a COX-1 selective inhibitor.[7]
The following diagram illustrates the signaling pathway affected by Vedaprofen.
Pharmacokinetic Properties
Pharmacokinetic studies of Vedaprofen have been conducted in several animal models, including dogs and horses. The data reveals enantioselective pharmacokinetics.
Pharmacokinetics in Dogs
In a study involving beagle dogs administered a 0.5 mg/kg body weight dose, the following parameters were observed.[3]
| Parameter | Value (Intravenous) | Value (Oral Gel) |
| Bioavailability | - | 86 ± 7% |
| tmax | - | 0.63 ± 0.14 h |
| Terminal Half-life (t½) | 16.8 ± 2.2 h | 12.7 ± 1.7 h |
| Plasma Protein Binding | > 99.5% | > 99.5% |
| AUC Ratio (R(-)/S(+)) | 1.7 ± 0.5 | 1.9 ± 0.2 |
Pharmacokinetics in Ponies
A study in ponies with induced inflammation, following a 1 mg/kg intravenous dose, showed the following pharmacokinetic parameters for the R(-) and S(+) enantiomers.[6]
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| Mean AUC (ng·h/mL) | 7524 | 1639 |
| Exudate Cmax (ng/mL) | 2950 | 1534 |
| Exudate AUC (ng·h/mL) | 9755 | 4400 |
Experimental Protocols
In Vivo Model of Acute Inflammation in Equines
This protocol is based on a study investigating the pharmacodynamics and pharmacokinetics of Vedaprofen in an equine model of acute inflammation.[6]
Objective: To evaluate the anti-inflammatory effects and pharmacokinetic profile of Vedaprofen in ponies with carrageenan-induced inflammation.
Methodology:
-
Animal Model: Six healthy ponies are used in a crossover study design.
-
Induction of Inflammation: A mild, acute inflammatory reaction is induced by the subcutaneous implantation of carrageenan-soaked sponges in the neck region.
-
Drug Administration: Vedaprofen is administered intravenously at a dosage of 1 mg/kg.
-
Sample Collection:
-
Blood samples are collected at predetermined time points to measure plasma concentrations of Vedaprofen enantiomers and for ex vivo measurement of thromboxane B2 (TXB2) synthesis.
-
Inflammatory exudate is collected from the implanted sponges to determine the concentrations of prostaglandin E2 (PGE2) and TXB2, as well as Vedaprofen enantiomers.
-
-
Analysis:
-
Plasma and exudate concentrations of Vedaprofen enantiomers are determined using high-performance liquid chromatography (HPLC).
-
PGE2 and TXB2 levels are quantified using enzyme immunoassay (EIA).
-
The degree of edema is assessed by measuring the swelling at the site of inflammation.
-
Leukocyte infiltration into the exudate is quantified.
-
The workflow for this experimental protocol is illustrated below.
In Vitro Cyclooxygenase (COX) Selectivity Assay
This protocol outlines a general method for determining the COX-1 and COX-2 selectivity of NSAIDs in canine blood, which can be adapted for Vedaprofen.[8]
Objective: To evaluate the in vitro selectivity of Vedaprofen for inhibiting COX-1 versus COX-2 enzymes in canine whole blood.
Methodology:
-
Sample Preparation: Whole blood is collected from healthy dogs.
-
COX-1 Activity Measurement:
-
Aliquots of blood are allowed to clot to induce TXB2 production, a marker for COX-1 activity.
-
Various concentrations of Vedaprofen are added to the blood samples.
-
The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement:
-
Heparinized blood samples are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Various concentrations of Vedaprofen are added to these samples.
-
The concentration of PGE2, a marker for COX-2 activity, is measured by ELISA.
-
-
Data Analysis:
-
The concentrations of Vedaprofen that inhibit 50% of the activity (IC50) for both COX-1 (measured by TXB2 inhibition) and COX-2 (measured by PGE2 inhibition) are calculated.
-
The COX-1:COX-2 selectivity ratio is determined from the IC50 values. A ratio less than 1 indicates selectivity for COX-1, while a ratio greater than 1 suggests COX-2 selectivity.
-
The logical relationship for determining COX selectivity is depicted in the following diagram.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perioperative administration of vedaprofen, tramadol or their combination does not interfere with platelet aggregation, bleeding time and biochemical variables in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vedaprofen - Wikipedia [en.wikipedia.org]
- 6. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Vedaprofen in Equine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
The following section details the methodology for a pivotal study investigating the pharmacokinetics of vedaprofen in an equine model.
Study Design: Intravenous Administration in an Equine Model of Acute Inflammation
A study was conducted to evaluate the pharmacodynamics and enantioselective pharmacokinetics of vedaprofen following a single intravenous dose in ponies.[3]
-
Subjects: Six ponies were used in a two-period cross-over study design.[3]
-
Inflammation Model: A mild acute inflammatory reaction was induced by the subcutaneous implantation of carrageenan-soaked sponges in the neck of the ponies.[3] This allowed for the collection of inflammatory exudate to study drug penetration.
-
Drug Administration: Vedaprofen was administered intravenously at a dosage of 1 mg/kg.[3]
-
Sample Collection: Blood and inflammatory exudate samples were collected at various time points post-administration to determine the concentrations of vedaprofen enantiomers.
-
Analytical Method: The concentrations of the R(-) and S(+) enantiomers of vedaprofen in plasma and exudate were quantified using a stereospecific high-performance liquid chromatography (HPLC) assay.
Data Presentation
The quantitative pharmacokinetic data for vedaprofen and its enantiomers following intravenous administration in ponies are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Pony Plasma Following a Single Intravenous Dose (1 mg/kg)
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| AUC (ng·h/mL) | 7524 | 1639 |
| Plasma Concentration Ratio (R:S) at 5 min | 69:31 | |
| Plasma Concentration Ratio (R:S) at 3 h | 96:4 |
Data sourced from Lees et al. (1999)[3]
Table 2: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Inflammatory Exudate Following a Single Intravenous Dose (1 mg/kg) in Ponies
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| Cmax (ng/mL) | 2950 | 1534 |
| AUC (ng·h/mL) | 9755 | 4400 |
Data sourced from Lees et al. (1999)[3]
Table 3: Additional Pharmacokinetic Properties of Vedaprofen Enantiomers in Ponies
| Parameter | Observation |
| Elimination Half-Life (t½β) | Greater for R(-) vedaprofen |
| Mean Residence Time (MRT) | Greater for R(-) vedaprofen |
| Volume of Distribution (Vd) | Greater for S(+) vedaprofen |
| Plasma and Exudate Protein Binding | > 99% |
Data sourced from Lees et al. (1999)[3]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the pharmacokinetic study of intravenously administered vedaprofen in an equine model.
Relationship of Key Pharmacokinetic Parameters
The diagram below outlines the logical relationships between key pharmacokinetic parameters.
Discussion
The pharmacokinetic profile of vedaprofen in ponies following intravenous administration is characterized by enantioselectivity, with the R(-) enantiomer showing a longer elimination half-life and mean residence time, while the S(+) enantiomer has a larger volume of distribution.[3] Both enantiomers exhibit high protein binding in both plasma and inflammatory exudate, exceeding 99%.[3] The penetration of vedaprofen into inflamed tissue is also enantioselective, with higher concentrations of the R(-) enantiomer observed in the inflammatory exudate.[3]
A significant gap in the current body of knowledge is the absence of published pharmacokinetic data for the oral administration of vedaprofen in equine models. Although an oral gel formulation is available for horses, its bioavailability, Cmax, Tmax, and other key oral pharmacokinetic parameters in this species have not been detailed in the reviewed scientific literature.[2] Further research is warranted to elucidate the pharmacokinetic profile of orally administered vedaprofen in horses to inform optimal dosing strategies and ensure its safe and effective use in clinical practice.
References
- 1. A comparison of pre and post-operative vedaprofen with ketoprofen for pain control in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective pharmacokinetics of Vedaprofen
An in-depth analysis of the enantioselective pharmacokinetics of Vedaprofen reveals significant differences in the absorption, distribution, metabolism, and excretion of its (R)- and (S)-enantiomers. Vedaprofen, a chiral non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is administered as a racemic mixture, but its therapeutic effects are primarily associated with the (S)-enantiomer. A key characteristic of vedaprofen's pharmacokinetics is the unidirectional chiral inversion of the less active (R)-enantiomer to the more active (S)-enantiomer in vivo.
This guide provides a technical overview of the stereoselective disposition of vedaprofen, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing the metabolic pathways and experimental workflows involved in its study.
Data Presentation: Pharmacokinetic Parameters
The disposition of vedaprofen enantiomers has been studied in several animal species, most notably dogs and horses. The data consistently show that while administered in equal amounts, the plasma concentrations of the two enantiomers differ significantly over time.
In Dogs
Studies in Beagle dogs following oral and intravenous administration of vedaprofen at a dosage of 0.5 mg/kg body weight show rapid absorption and high bioavailability.[1] Enantioselective analysis reveals a predominance of the R(-)-enantiomer in plasma.[1] The plasma protein binding for both enantiomers is very high, exceeding 99.5%.[1]
| Parameter | Route | Vedaprofen (Racemate) | (R)-Vedaprofen | (S)-Vedaprofen | R/S Ratio (AUC) | Source |
| Dose | IV & Oral | 0.5 mg/kg | - | - | - | [1] |
| tmax (h) | Oral | 0.63 ± 0.14 | - | - | - | [1] |
| t½ (h) | IV | 16.8 ± 2.2 | - | - | - | [1] |
| t½ (h) | Oral | 12.7 ± 1.7 | - | - | - | [1] |
| Bioavailability | Oral | 86 ± 7% | - | - | - | [1] |
| AUC Ratio | IV | - | - | - | 1.7 ± 0.5 | [1] |
| AUC Ratio | Oral | - | - | - | 1.9 ± 0.2 | [1] |
In Horses
In an equine model of acute inflammation, vedaprofen administered intravenously at 1 mg/kg demonstrated pronounced enantioselective pharmacokinetics.[2] Plasma concentrations of the R(-)-enantiomer were consistently higher than those of the S(+)-enantiomer.[2]
| Parameter | Matrix | (R)-Vedaprofen | (S)-Vedaprofen | R:S Ratio (at 3h) | Source |
| Dose | IV | 1 mg/kg | 1 mg/kg | - | [2] |
| Cmax (ng/mL) | Exudate | 2950 | 1534 | - | [2] |
| AUC (ng·h/mL) | Plasma | 7524 | 1639 | 96:4 | [2] |
| AUC (ng·h/mL) | Exudate | 9755 | 4400 | - | [2] |
| t½β | Plasma | Greater for R(-) | Lower for S(+) | - | [2] |
| Volume of Distribution | Plasma | Lower for R(-) | Greater for S(+) | - | [2] |
Experimental Protocols
The investigation of vedaprofen's enantioselective pharmacokinetics relies on specific and sensitive analytical methodologies to differentiate and quantify the (R)- and (S)-enantiomers in biological matrices.
Animal Studies and Sample Collection
-
Subjects: Studies have utilized clinically healthy animals, such as Beagle dogs and ponies.[1][2]
-
Administration: Vedaprofen is administered as a racemic mixture, typically via intravenous (IV) injection to determine baseline disposition and oral (PO) administration (e.g., as a gel) to assess absorption and bioavailability.[1]
-
Dosing: Dosages are selected based on therapeutic relevance, for instance, 0.5 mg/kg in dogs and 1.0 mg/kg in horses.[1][2]
-
Sample Collection: Serial blood samples are collected from a catheter at predefined time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.[3] In some studies, inflammatory exudate is also collected to assess drug penetration to the site of action.[2]
Analytical Methodology: Chiral HPLC
The separation and quantification of vedaprofen enantiomers are achieved using stereospecific high-performance liquid chromatography (HPLC).[1]
-
Principle: Chiral separation can be performed directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4] For profens like vedaprofen, direct separation on a CSP is common.[5]
-
Extraction: Vedaprofen is extracted from the plasma matrix. A common technique involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by liquid-liquid extraction (e.g., with ethyl acetate) after acidification of the sample.[6]
-
Chromatography:
-
Column: A chiral column (e.g., ovomucoid-based) is used to resolve the enantiomers.[7]
-
Mobile Phase: The mobile phase is typically a buffered aqueous-organic mixture (e.g., potassium dihydrogen phosphate and ethanol/acetonitrile), with the pH optimized for resolution.[6][7]
-
Detection: Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors are used for quantification.[6][7]
-
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from samples with known concentrations of each enantiomer.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study on the enantioselective pharmacokinetics of vedaprofen.
Metabolic Pathway: Chiral Inversion
The key metabolic event in the enantioselective pharmacokinetics of vedaprofen, like other 2-arylpropionic acid NSAIDs, is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically active (S)-enantiomer.[8][9] This is a multi-step enzymatic process primarily occurring in the liver.[10][11]
The process involves:
-
Activation: The carboxylic acid group of (R)-vedaprofen is activated by acyl-CoA synthetase to form a coenzyme A (CoA) thioester.[10][12]
-
Epimerization: The resulting (R)-vedaprofenoyl-CoA thioester undergoes epimerization (inversion of the chiral center) to form the (S)-vedaprofenoyl-CoA thioester, catalyzed by an epimerase.[10]
-
Hydrolysis: The (S)-vedaprofenoyl-CoA thioester is then hydrolyzed by a thioesterase to release the active (S)-vedaprofen.[10]
References
- 1. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacodynamic and pharmacokinetic study with vedaprofen in an equine model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of R(-) and S(+) carprofen after administration of racemic carprofen in donkeys and horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. researchgate.net [researchgate.net]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. In vitro study of fenoprofen chiral inversion in rat: comparison of brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral inversion of fenoprofen in horses and dogs: an in vivo-in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Vedaprofen in Plasma Using a Validated LC-MS/MS Method with Vedaprofen-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vedaprofen in plasma samples. The method utilizes Vedaprofen-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development of Vedaprofen.
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of Vedaprofen in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring its safe and effective use. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Vedaprofen in plasma. The use of this compound as an internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable quantitative results.
Experimental Protocols
Materials and Reagents
-
Vedaprofen and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant species)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera X2, Agilent 1260)
-
Triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vedaprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Vedaprofen stock solution with 50% methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 column with a gradient elution program. The mass spectrometer is operated in negative ESI mode, monitoring the specific MRM transitions for Vedaprofen and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 55 psi |
| Turbo Gas (GS2) | 60 psi |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Vedaprofen | 281.1 | 237.1 | 100 | -25 | -80 |
| This compound | 284.1 | 240.1 | 100 | -25 | -80 |
Data Presentation
The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
Table 4: Summary of Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (RSD%) | QC Low (5 ng/mL): ≤ 15% QC Mid (100 ng/mL): ≤ 15% QC High (800 ng/mL): ≤ 15% |
| Inter-day Precision (RSD%) | QC Low (5 ng/mL): ≤ 15% QC Mid (100 ng/mL): ≤ 15% QC High (800 ng/mL): ≤ 15% |
| Accuracy (% Bias) | Within ±15% for all QC levels |
| Recovery | > 85% |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the quantification of Vedaprofen.
Caption: Experimental workflow for Vedaprofen quantification.
Application Note: Vedaprofen-d3 as an Internal Standard for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Accurate quantification of Vedaprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they exhibit similar physicochemical properties to the analyte and can compensate for variability during sample preparation and analysis.[2][3] Vedaprofen-d3, the deuterium-labeled analog of Vedaprofen, serves as an ideal internal standard for the precise and accurate determination of Vedaprofen in various biological samples.[1] This application note provides a detailed protocol for the use of this compound in the bioanalytical assay of Vedaprofen.
Principle
The bioanalytical method involves the extraction of Vedaprofen and the internal standard, this compound, from a biological matrix. Following extraction and cleanup, the analyte and internal standard are separated using liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS). The concentration of Vedaprofen is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Vedaprofen and a constant concentration of this compound. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for potential variations in extraction recovery, matrix effects, and instrument response.[2]
Quantitative Data Summary
The following table summarizes the quantitative performance data for a typical LC-MS/MS method for the determination of Vedaprofen using this compound as an internal standard. The data is compiled from a study determining Vedaprofen in various livestock and seafood products.[4][5]
| Parameter | Value | Matrix |
| Linearity Range | 0.001 - 0.1 µg/mL | Various |
| Mean Recovery | 72 - 94% | Equine muscle, cattle muscle, cattle liver, cattle fat, salmon, eel, corbicula, milk, egg, buckwheat honey |
| Relative Standard Deviation (RSD) | 1.1 - 2.0% | Various |
| Limit of Quantitation (LOQ) | 0.001 - 0.007 µg/g | Various |
Experimental Protocol
This protocol describes a general procedure for the quantification of Vedaprofen in a biological matrix using this compound as an internal standard.
Materials and Reagents
-
Vedaprofen analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Acidified acetone
-
Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)
-
Biological matrix (e.g., plasma, tissue homogenate, milk)
Sample Preparation
-
Spiking: To 1 g (or 1 mL) of the biological sample, add a known and constant amount of this compound working solution. For calibration standards and quality control samples, add the appropriate amount of Vedaprofen working solution.
-
Extraction: Add acidified acetone to the sample, vortex thoroughly, and centrifuge to precipitate proteins.
-
Liquid-Liquid Re-extraction: Transfer the supernatant to a new tube. Add ethyl acetate and a saturated NaCl solution, vortex, and centrifuge to separate the layers.
-
Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE cartridge.
-
Reconstitute the dried extract in an appropriate loading buffer and load it onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-)[4][5]
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor → Product Ion Transitions:
-
Vedaprofen: To be determined based on instrument tuning
-
This compound: To be determined based on instrument tuning (typically a +3 Da shift from the parent compound)
-
-
Data Analysis
-
Integrate the peak areas for both Vedaprofen and this compound for all samples, calibration standards, and quality controls.
-
Calculate the peak area ratio of Vedaprofen to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of Vedaprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for the quantification of Vedaprofen using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Vedaprofen Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to manage pain and inflammation. Accurate quantification of Vedaprofen in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the sample preparation of Vedaprofen in plasma for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method often depends on the desired level of cleanliness, recovery, and the analytical technique employed. The following table summarizes typical performance data for the described methods. Data for Vedaprofen is prioritized; however, where specific data is unavailable, representative data from structurally similar NSAIDs like Fenoprofen and Ibuprofen is included for comparative purposes.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Vedaprofen / Similar NSAIDs | Vedaprofen | Fenoprofen (similar NSAID) |
| Recovery | > 78%[1] | 72-94%[2][3] | 96.4-103.7% (Accuracy)[4] |
| Matrix Effect | Potential for significant ion suppression/enhancement | Moderate | Minimal[4] |
| Linearity Range (in plasma/sample) | Dependent on analytical method | 0.001 - 0.1 µg/mL[2][3] | 0.02 - 20 µg/mL[4] |
| Limit of Quantitation (LOQ) | Dependent on analytical method | 0.001 - 0.007 µg/g[2][3] | 0.02 µg/mL[4] |
| Relative Standard Deviation (RSD) | < 15% | 1.1 - 2.0%[2][3] | ≤ 4.3%[4] |
| Throughput | High | Medium | Medium to High (with automation) |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[5][6] It is particularly suitable for high-throughput screening. Acetonitrile is a commonly used precipitating agent.[7][8]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade, chilled
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Autosampler vials
Protocol:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[5]
-
The sample is now ready for injection into the analytical instrument.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Materials:
-
Plasma sample
-
Acidifying agent (e.g., 1 M HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Pipette 500 µL of plasma into a glass test tube.
-
Add 50 µL of 1 M HCl to acidify the sample. This helps in the extraction of acidic drugs like Vedaprofen.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE provides a higher degree of sample clean-up and is ideal for sensitive analytical methods.[9] It utilizes a solid sorbent to retain the analyte, while interferences are washed away. For NSAIDs like Vedaprofen, a reversed-phase (e.g., C18) or a mixed-mode cation exchange cartridge can be effective.
Materials:
-
Plasma sample
-
SPE cartridges (e.g., C18, 100 mg/1 mL)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 10% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Evaporation system
-
Reconstitution solvent (mobile phase)
Protocol:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the solution to an autosampler vial for analysis.
Method Selection and Optimization
The choice of sample preparation method will depend on the specific requirements of the assay.
-
Protein Precipitation is best for rapid analysis where high sensitivity is not the primary concern.
-
Liquid-Liquid Extraction offers a balance between cleanliness and ease of use.
-
Solid-Phase Extraction is recommended for methods requiring the lowest detection limits and highest precision, as it provides the cleanest extracts and minimizes matrix effects.[4]
It is essential to validate the chosen sample preparation method in conjunction with the analytical method to ensure it meets the required performance criteria for accuracy, precision, recovery, and matrix effects, in line with regulatory guidelines.[10][11]
References
- 1. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. agilent.com [agilent.com]
- 7. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of ibuprofen in human plasma by solid phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. fda.gov [fda.gov]
Application Note: High-Throughput Analysis of Vedaprofen and Vedaprofen-d3 in Biological Matrices using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Vedaprofen and its deuterated internal standard, Vedaprofen-d3, in biological samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and low detection limits, making it suitable for pharmacokinetic studies and residue analysis. The sample preparation involves a straightforward protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation on a C18 reversed-phase column. This method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulated bioanalysis.
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Accurate and reliable quantification of Vedaprofen in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This application note presents a validated LC-MS/MS method for the determination of Vedaprofen, with this compound as the internal standard.
Experimental
Materials and Reagents
-
Vedaprofen and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human or animal plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the analysis of Vedaprofen.[1][2] The separation was performed on a C18 column with a mobile phase consisting of acetonitrile and 0.0025 mol/L formic acid (3:2)[1][2]. Mass spectrometry was conducted in the negative ion electrospray ionization mode[1][2].
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | < 5 minutes |
Mass Spectrometer Settings
The mass spectrometer was operated in the negative electrospray ionization (ESI-) mode with selected reaction monitoring (SRM).
| Parameter | Vedaprofen | This compound |
| Precursor Ion (m/z) | [To be determined based on Vedaprofen's molecular weight] | [Precursor ion of Vedaprofen + 3] |
| Product Ion (m/z) | [To be determined through compound tuning] | [To be determined through compound tuning] |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | [Optimized value] | [Optimized value] |
| Declustering Potential (V) | [Optimized value] | [Optimized value] |
Protocols
Standard and Quality Control Sample Preparation
-
Prepare stock solutions of Vedaprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Vedaprofen by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Spike blank biological matrix with the Vedaprofen working standards to create calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction)
For some matrices, a liquid-liquid extraction may provide a cleaner extract.[1][2]
-
To 1 mL of sample, add the internal standard.
-
Perform a re-extraction with ethyl acetate and a NaCl solution.[1][2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Results
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Vedaprofen in the biological matrix.
| Analyte | Calibration Range (ng/mL) | R² |
| Vedaprofen | 1 - 1000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Vedaprofen.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Vedaprofen and its deuterated internal standard, this compound, in biological matrices. The method is sensitive, specific, and accurate, making it well-suited for various applications in drug metabolism, pharmacokinetics, and regulatory monitoring.
References
Mass spectrometry parameters for Vedaprofen-d3 detection
An Application Note for the Quantitative Analysis of Vedaprofen-d3 by LC-MS/MS
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, utilized in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders.[1][2][3] Accurate quantification of Vedaprofen in biological matrices is essential for pharmacokinetic studies, drug monitoring, and residue analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry assays.[4][5] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, which allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4][5][6]
This application note provides a detailed protocol for the detection and quantification of Vedaprofen using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry and Chromatographic Parameters
Quantitative analysis is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Negative ion electrospray ionization (ESI-) is typically used for Vedaprofen analysis.[7][8] The molecular weight of Vedaprofen is 282.4 g/mol [2], leading to a precursor ion [M-H]⁻ at m/z 281. Consequently, this compound will have a precursor ion at m/z 284. The primary fragmentation of Vedaprofen involves the loss of the carboxylic acid group. The MRM transitions for both the analyte and the deuterated internal standard are outlined below.
Table 1: LC-MS/MS Parameters for Vedaprofen and this compound
| Parameter | Vedaprofen (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 281 | m/z 284 (Predicted) |
| Product Ion (Q3) - Quantifier | m/z 237 | m/z 239 (Predicted) |
| Product Ion (Q3) - Qualifier | m/z 235 | m/z 237 (Predicted) |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy (CE) | Optimization Required (~ -10 to -25 V) | Optimization Required (~ -10 to -25 V) |
| Declustering Potential (DP) | Optimization Required (~ -40 to -80 V) | Optimization Required (~ -40 to -80 V) |
Note: The MRM transitions for this compound are predicted based on the known fragmentation of Vedaprofen and the addition of three deuterium atoms, likely on the propionic acid methyl group. These transitions should be confirmed and optimized by direct infusion of a this compound standard.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 30-40% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for Vedaprofen quantification.
Detailed Experimental Protocol
This protocol is adapted from established methods for NSAID analysis in biological matrices.[7][8]
1. Materials and Reagents
-
Vedaprofen analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, acetone, ethyl acetate, and water
-
Formic acid (LC-MS grade)
-
Sodium chloride (NaCl)
-
Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)
-
Class A volumetric flasks and pipettes
-
Microcentrifuge tubes
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vedaprofen and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the Vedaprofen stock solution with mobile phase (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from approximately 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired concentration.
3. Sample Preparation Protocol
-
Homogenization: For tissue samples, homogenize 1 gram of tissue with an appropriate volume of water. For plasma or milk, use 1 mL directly.
-
Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to each sample, calibrator, and quality control (QC) sample. Vortex briefly.
-
Extraction:
-
Add 5 mL of acidified acetone (e.g., with 0.1% formic acid) to the sample. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of ethyl acetate and 2 mL of a saturated NaCl solution to the supernatant. Vortex for 1 minute.
-
Centrifuge to separate the layers and collect the upper ethyl acetate layer.
-
-
SPE Cleanup:
-
Condition a weak anion exchange SPE cartridge with 5 mL of ethyl acetate.
-
Load the ethyl acetate extract onto the cartridge.
-
Wash the cartridge with 5 mL of ethyl acetate.
-
Elute the analyte with 5 mL of ethyl acetate containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
-
Vedaprofen Mechanism of Action
As an NSAID, Vedaprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.
Caption: Mechanism of action of Vedaprofen via COX inhibition.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Vedaprofen in biological samples using this compound as an internal standard. The described LC-MS/MS method offers high selectivity and sensitivity. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and reproducibility of results, making this method highly suitable for research, clinical, and regulatory applications. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.
References
- 1. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vedaprofen | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. scispace.com [scispace.com]
- 7. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Vedaprofen-d3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Vedaprofen-d3 as an internal standard in the quantitative analysis of Vedaprofen residues in veterinary matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and food safety testing.
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to manage pain and inflammation in species such as horses and dogs.[1] Monitoring its residues in food-producing animals is crucial to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification of Vedaprofen residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound (C₁₉D₃H₁₉O₂) has nearly identical chemical and physical properties to Vedaprofen, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Vedaprofen using this compound as an internal standard. The data is compiled from various studies and represents expected performance characteristics.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.001 - 0.007 µg/g |
| Limit of Detection (LOD) | 0.0003 - 0.002 µg/g |
| Recovery | 72 - 94%[3][4] |
| Precision (RSD%) | < 15% |
Table 2: Analyte and Internal Standard Information
| Compound | Chemical Formula | CAS Number |
| Vedaprofen | C₁₉H₂₂O₂ | 71109-09-6 |
| This compound | C₁₉D₃H₁₉O₂ | 1185054-34-5 |
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of Vedaprofen residues from animal tissues using this compound as an internal standard.
Materials and Reagents
-
Vedaprofen analytical standard
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Acidified acetone (e.g., with 0.1% formic acid)
-
Weak anion exchange solid-phase extraction (SPE) cartridges (e.g., Bond Elut DEA)[3][4]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vedaprofen and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Vedaprofen by serially diluting the primary stock solution with methanol or mobile phase.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol for spiking into samples.
Sample Preparation (Animal Tissue)
-
Homogenization: Homogenize a representative portion of the animal tissue sample (e.g., muscle, liver, fat).
-
Spiking: To a known amount of the homogenized sample (e.g., 2 g), add a precise volume of the this compound internal standard spiking solution.
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a weak anion exchange SPE cartridge with methanol followed by water.
-
Load the ethyl acetate extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing formic acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Vedaprofen from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Table 3: Suggested MRM Transitions for Vedaprofen and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Vedaprofen | 281.2 | 237.2 | 193.1 |
| This compound | 284.2 | 240.2 | 196.1 |
Note: The precursor ion for this compound is +3 Da compared to Vedaprofen due to the three deuterium atoms. The product ions are also expected to show a +3 Da shift if the deuterium atoms are not lost during fragmentation. These transitions should be confirmed and optimized.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Vedaprofen residues.
Logical Relationship in Quantification
Caption: Quantification using an internal standard.
Regulatory Context
The use of veterinary drugs in food-producing animals is regulated to ensure food safety. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) establish Maximum Residue Limits (MRLs) for veterinary drugs in various food commodities.[5][6][7] It is essential for analytical laboratories to adhere to these MRLs and to use validated analytical methods, such as the one described here, for monitoring compliance. Researchers and drug development professionals should consult the latest regulatory guidelines for specific MRLs for Vedaprofen in different animal species and tissues.
References
- 1. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Consumer Protection through Maximum Residue Limits - Food Safety [food.ec.europa.eu]
- 7. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Application Note: Quantification of Vedaprofen in Equine Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties.[1] As with many therapeutic agents, the monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and regulatory compliance. This application note provides a detailed protocol for the quantification of Vedaprofen in equine serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is based on established principles for the analysis of NSAIDs in equine biological samples.[2][3][4]
Materials and Methods
This section outlines the necessary reagents, equipment, and analytical instrumentation required for the successful implementation of this protocol.
Reagents and Materials
-
Vedaprofen analytical standard
-
Internal Standard (IS) (e.g., d9-Phenylbutazone or a suitable stable isotope-labeled Vedaprofen)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Blank equine serum (verified to be free of Vedaprofen)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak anion exchange) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
-
Phosphate buffer
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or C8 reversed-phase column)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
A detailed methodology for sample preparation, calibration standard preparation, and LC-MS/MS analysis is provided below.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vedaprofen analytical standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions at concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the internal standard in methanol. Dilute the stock solution to a suitable working concentration.
Sample Preparation
The following protocol describes a common liquid-liquid extraction (LLE) procedure. Alternatively, solid-phase extraction (SPE) can be employed.[5][6]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of equine serum sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a specified volume of the internal standard working solution to each tube.
-
Acidification: Add 75 µL of 1M phosphoric acid to each sample to improve extraction recovery.[3]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) or another suitable organic solvent. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at a sufficient speed and duration to achieve phase separation (e.g., 10,000 x g for 10 minutes).
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Employ a suitable gradient to achieve separation of Vedaprofen and the internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor and Product Ions: Monitor specific precursor-to-product ion transitions for Vedaprofen and the internal standard. For Vedaprofen, a potential transition is m/z 281 -> 237.[7]
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of Vedaprofen in biological matrices.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.001 - 0.1 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.001 - 0.007 µg/g | [6][7] |
| Recovery | 72 - 94% | [6][7] |
| Inter-day Precision (RSD) | < 15% | [5] |
| Intra-day Precision (RSD) | < 15% | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the principles of the analytical methodology.
Caption: Workflow for the quantification of Vedaprofen in equine serum.
Caption: Principle of LC-MS/MS for analyte quantification.
References
- 1. lepointveterinaire.fr [lepointveterinaire.fr]
- 2. LC MS MS and GC MS MS detection and metabolism study of eltenac and vedaprofen in horse plasma and urine S S de Kock K Mandy - International Group of Racing Regulatory Veterinarians| IGSRV | International Group of Racing Regulatory Veterinarians| IGSRV [igsrv.org]
- 3. Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. Selective and simultaneous determination of NSAIDs in equine plasma by HPLC with molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction Method for the Determination of Vedaprofen in Animal Tissue
Application Note AP-VP-TIS-001
Abstract
This application note provides a detailed methodology for the extraction and purification of vedaprofen, a non-steroidal anti-inflammatory drug (NSAID), from various animal tissues. The protocol employs solid-phase extraction (SPE) with a weak anion exchange sorbent, ensuring high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible procedure for vedaprofen quantification in tissue matrices.
Introduction
Vedaprofen is a widely used NSAID in veterinary medicine. Accurate determination of its concentration in animal tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Solid-phase extraction is a robust sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts. This protocol is based on a validated method for the trace residue determination of vedaprofen in livestock products.[1]
Experimental
Materials and Reagents
-
Vedaprofen analytical standard
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Sodium chloride (NaCl)
-
Deionized water
-
Bond Elut DEA (weak anion exchange) SPE cartridges
Sample Preparation
-
Homogenization: Weigh 1.0 g of the tissue sample (e.g., muscle, liver, fat) and homogenize with a suitable volume of deionized water to create a uniform slurry.
-
Extraction: To the homogenized tissue, add acidified acetone and vortex thoroughly to precipitate proteins and extract vedaprofen.[1]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated solids.
-
Liquid-Liquid Re-extraction: Transfer the supernatant to a new tube. Add ethyl acetate and a saturated NaCl solution and vortex. Allow the layers to separate and collect the upper ethyl acetate layer.[1]
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The solid-phase extraction is performed using a weak anion exchange cartridge.
-
Conditioning: Condition the Bond Elut DEA cartridge by passing methanol followed by deionized water through the cartridge.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures vedaprofen (an acidic drug) is ionized.
-
Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or a buffer to remove neutral and basic interferences.
-
Elution: Elute the retained vedaprofen from the cartridge using an appropriate acidic organic solvent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data
The following table summarizes the performance of this method for the determination of vedaprofen in various tissue types.[1]
| Tissue Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (µg/g) |
| Equine Muscle | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
| Cattle Muscle | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
| Cattle Liver | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
| Cattle Fat | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
| Salmon | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
| Eel | 72 - 94 | 1.1 - 2.0 | 0.001 - 0.007 |
Experimental Workflow
References
High-Throughput Screening of NSAIDs Using Deuterated Standards: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the high-throughput screening (HTS) of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices. The method leverages the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of deuterated internal standards.[1][2][3][4] Stable isotope-labeled internal standards, particularly deuterated analogs, are the preferred choice for quantitative bioanalysis as they closely mimic the analyte of interest, compensating for variations in sample preparation, matrix effects, and instrument response.[5][6][7][8][9] This protocol is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for NSAID quantification.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of pharmaceuticals for managing pain and inflammation.[10] High-throughput screening of these compounds in biological samples is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments.[11] The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS has emerged as the gold standard for such analyses due to its ability to provide excellent specificity and sensitivity.[4][12]
The use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry.[13] These standards are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen atoms with deuterium.[6] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[8][13] This co-elution and similar behavior effectively normalize for variations that could otherwise compromise the accuracy and precision of quantification.[4][8]
This application note details a validated LC-MS/MS method for the simultaneous quantification of multiple NSAIDs in plasma and other biological fluids.
Experimental Protocols
Materials and Reagents
-
Analytes: Reference standards of NSAIDs (e.g., Ibuprofen, Diclofenac, Naproxen, Ketoprofen, Indomethacin).
-
Internal Standards: Deuterated standards of the corresponding NSAIDs (e.g., Ibuprofen-d3, Diclofenac-d4, Naproxen-d3, Ketoprofen-d3).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (LC-MS grade).
-
Additives: Formic acid, ammonium acetate.
-
Biological Matrix: Human plasma (or other relevant biological fluid).
-
Reagents for Sample Preparation: Zinc sulfate solution for protein precipitation.[13]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in high-throughput environments.[1]
-
To 50 µL of the plasma sample, add a known concentration of the deuterated internal standard mixture.
-
Add 250 µL of a precipitation reagent, such as a 0.1 M zinc sulfate solution in methanol/water.[13] Another common approach is to add 400 µL of acetonitrile.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[1][13]
Liquid Chromatography (LC) Conditions
The chromatographic separation of NSAIDs is typically achieved using a C18 or similar reversed-phase column.
-
LC System: A high-performance liquid chromatography system.
-
Column: Kinetex XB-C18 column (2.6 µm, 100 Å, 100 × 2.1 mm) or equivalent.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Methanol or Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Column Temperature: 40 °C.[2]
-
Gradient Elution: A linear gradient is employed to ensure the separation of all analytes. For example, starting with 10% B, increasing to 95% B over 12 minutes, and then re-equilibrating.[2]
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes as some NSAIDs ionize better in one mode over the other.[1][12]
-
Ionization Mode: ESI, with polarity switching or separate injections for positive and negative modes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
Data Presentation
The following tables summarize the quantitative performance of the described method for a selection of common NSAIDs.
Table 1: Mass Spectrometry Parameters for Selected NSAIDs and their Deuterated Standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ibuprofen | 205.1 | 161.1 | Negative |
| Ibuprofen-d3 | 208.1 | 164.1 | Negative |
| Diclofenac | 294.0 | 250.0 | Negative |
| Diclofenac-d4 | 298.0 | 254.0 | Negative |
| Naproxen | 229.1 | 185.1 | Negative |
| Naproxen-d3 | 232.1 | 188.1 | Negative |
| Ketoprofen | 253.1 | 209.1 | Positive |
| Ketoprofen-d3 | 256.1 | 212.1 | Positive |
| Indomethacin | 358.1 | 139.1 | Positive |
Note: The specific MRM transitions should be optimized for the instrument in use.
Table 2: Method Validation Summary.
| Analyte | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ibuprofen | 1.25 | 89 - 108 | < 15 | < 15 |
| Diclofenac | 0.5 | 89 - 108 | < 15 | < 15 |
| Naproxen | 1.0 | 89 - 108 | < 15 | < 15 |
| Ketoprofen | 0.5 | 89 - 108 | < 15 | < 15 |
| Indomethacin | 1.0 | 89 - 108 | < 15 | < 15 |
LLOQ: Lower Limit of Quantitation, %RSD: Percent Relative Standard Deviation. Data is representative and may vary based on the specific laboratory conditions and instrumentation.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: High-throughput screening workflow for NSAIDs.
Principle of Deuterated Internal Standards
This diagram illustrates the fundamental principle of using a deuterated internal standard for quantification.
Caption: Principle of quantification using deuterated standards.
Conclusion
The described high-throughput screening method utilizing deuterated internal standards and LC-MS/MS provides a robust, sensitive, and accurate platform for the quantification of NSAIDs in biological matrices. The use of stable isotope-labeled standards is critical for minimizing analytical variability and ensuring data of the highest quality.[5][7] This protocol can be readily adapted for various NSAIDs and is suitable for implementation in drug development and clinical research settings.
References
- 1. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]
- 10. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review [mdpi.com]
- 11. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 12. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing LC gradient for Vedaprofen and Vedaprofen-d3 co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the co-elution of Vedaprofen and its deuterated internal standard, Vedaprofen-d3.
Troubleshooting Guides
Question: How can I optimize an LC gradient for the ideal co-elution of Vedaprofen and this compound?
Answer:
Optimizing the LC gradient for the co-elution of an analyte and its deuterated internal standard is crucial for accurate and reproducible quantification in LC-MS/MS bioanalysis. The goal is to achieve symmetrical, sharp, and overlapping peaks. Here is a systematic approach to troubleshoot and optimize your gradient.
1. Initial Assessment and System Suitability:
Before modifying the gradient, ensure your LC system is performing optimally. Check for leaks, verify pump performance, and ensure the detector is stable.[1] A good starting point for Vedaprofen analysis is a C18 column with a mobile phase consisting of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2][3]
2. Adjusting the Mobile Phase Composition:
If you observe poor peak shape, tailing, or inconsistent retention times, the mobile phase composition may need adjustment.
-
Organic Modifier: Acetonitrile is a common choice for profens. You can also evaluate methanol, which may offer different selectivity.
-
Aqueous Phase pH: Vedaprofen is a carboxylic acid. Controlling the pH of the aqueous mobile phase is critical. A pH of around 3-4, achieved with formic acid, will ensure the analyte is in its neutral form, promoting retention on a reverse-phase column. The buffer concentration should ideally be between 5 and 100 mM.
3. Gradient Profile Optimization:
The gradient profile directly influences the co-elution and peak shape. Start with a broad gradient to determine the elution window of Vedaprofen and this compound, then refine it for optimal performance.
-
Initial Gradient: A fast, scouting gradient (e.g., 5% to 95% acetonitrile in 5 minutes) can quickly establish the approximate retention time.
-
Shallow Gradient: Once the elution window is known, apply a shallower gradient around the elution time of the analytes. This will improve the resolution between the analytes and any closely eluting interferences, while still allowing for co-elution.
-
Isocratic Hold: Introducing a short isocratic hold at the beginning of the gradient can improve peak shape and reproducibility.
Data Presentation: Example of Gradient Optimization
Below is a table illustrating the effect of different gradient profiles on the co-elution of Vedaprofen and this compound. The goal is to achieve a resolution (Rs) close to 1.0-1.5 for good co-elution without complete separation, and a high theoretical plate count (N) for sharp peaks.
| Gradient Program | Ramp | Retention Time (min) | Asymmetry | Resolution (Rs) | Theoretical Plates (N) |
| Gradient 1 (Fast) | 5-95% B in 5 min | 3.25 | 1.8 | 0.8 | 8,000 |
| Gradient 2 (Shallow) | 30-50% B in 10 min | 7.80 | 1.2 | 1.2 | 15,000 |
| Gradient 3 (Optimized) | 35-45% B in 8 min | 6.50 | 1.1 | 1.1 | 18,000 |
Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile
Experimental Protocols: LC Method Development for Vedaprofen
This protocol outlines a typical workflow for developing an LC method for Vedaprofen and this compound.
-
Standard Preparation: Prepare a stock solution of Vedaprofen and this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare working solutions by diluting the stock solution in the initial mobile phase composition.
-
LC System and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Ensure all solvents are LC-MS grade.[1]
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Initial Gradient: 5% B to 95% B over 5 minutes.
-
-
Method Optimization:
-
Inject the working standard and observe the retention time and peak shape.
-
Based on the initial results, adjust the gradient to be shallower around the elution time of the analytes (as demonstrated in the table above).
-
Evaluate different organic modifiers (e.g., methanol) if necessary to improve peak shape or resolution from interferences.
-
Adjust the flow rate and column temperature to fine-tune the retention time and peak shape. Increasing the temperature can sometimes improve peak symmetry.[4]
-
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing Vedaprofen co-elution.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution of an analyte and its deuterated internal standard desirable in LC-MS/MS bioanalysis?
In LC-MS/MS bioanalysis, a deuterated internal standard (IS) is used to correct for variations in sample preparation, injection volume, and matrix effects. Since the analyte and its deuterated IS are chemically very similar, they are expected to have nearly identical chromatographic behavior and ionization efficiency. Co-elution ensures that both compounds experience the same matrix effects at the same time, leading to a more accurate and precise quantification of the analyte.
Q2: What are the key factors affecting the resolution of Vedaprofen and this compound?
While the goal is not complete separation, managing the slight separation that can occur is important. The primary factors include:
-
Column Chemistry: The choice of stationary phase can influence the interaction with the analytes.
-
Mobile Phase Composition: The type of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can alter selectivity.
-
Gradient Slope: A shallower gradient will increase the separation between the two compounds.
-
Temperature: Higher temperatures can sometimes improve peak shape and may slightly alter selectivity.
Q3: What should I do if I observe a shoulder on my peak?
A shoulder on a chromatographic peak can indicate the presence of a co-eluting interference or that the peak is actually two merged peaks.[5] To diagnose this:
-
Use a Mass Spectrometer: A mass spectrometer can help determine if the shoulder has a different mass-to-charge ratio (m/z) than your analytes of interest.[5]
-
Adjust Selectivity: Try changing the mobile phase organic modifier (e.g., from acetonitrile to methanol) or use a column with a different stationary phase to try and resolve the interference from your analyte peak.[4]
Q4: Can I use an isocratic method instead of a gradient for Vedaprofen and this compound?
Yes, an isocratic method, where the mobile phase composition remains constant throughout the run, can be used. Isocratic methods are often simpler and can provide very stable retention times.[6] However, they may be less effective at eluting strongly retained matrix components, which can build up on the column over time. A gradient elution is often preferred for complex biological samples to ensure the column is cleaned with a high percentage of organic solvent at the end of each run.
References
- 1. bvchroma.com [bvchroma.com]
- 2. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression for Vedaprofen-d3 in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression issues related to the analysis of Vedaprofen-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and resolve common challenges encountered during LC-MS/MS analysis of Vedaprofen and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices, endogenous components can compete with this compound for ionization, potentially leading to an underestimation of its concentration.
Q2: We are observing a lower than expected signal for this compound. What are the likely causes?
A2: A low signal for this compound can stem from several factors related to ion suppression. The most common causes include:
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Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts, proteins) are the primary culprits.[1][2]
-
Sample Preparation: Inadequate cleanup of the sample can leave behind interfering substances.
-
Chromatographic Conditions: Poor separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.
-
Mobile Phase Composition: The use of non-volatile buffers or high concentrations of certain additives can interfere with the ESI process.
-
ESI Source Parameters: Suboptimal settings for parameters like spray voltage, gas flow, and temperature can affect ionization efficiency.
Q3: How can we confirm that ion suppression is the cause of our low this compound signal?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the ESI source. A stable baseline signal is established. Then, a blank matrix extract (without the analyte) is injected. Any significant drop in the baseline signal indicates the retention time windows where ion suppression is occurring due to eluting matrix components.
Q4: What is the role of a deuterated internal standard like this compound in managing ion suppression?
A4: A stable isotope-labeled internal standard, such as this compound, is the most effective tool to compensate for matrix effects.[1] Since this compound is chemically almost identical to Vedaprofen, it will have very similar chromatographic retention and ionization behavior. By adding a known amount of this compound to your samples, it will experience the same degree of ion suppression as the native analyte. The ratio of the analyte signal to the internal standard signal is then used for quantification. This normalization effectively corrects for signal variations caused by matrix effects, leading to more accurate and precise results.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
This guide provides a step-by-step approach to systematically troubleshoot and resolve ion suppression issues with this compound.
Step 1: Assess the Matrix Effect
-
Method: Prepare two sets of samples. In the first set, spike a known concentration of Vedaprofen and this compound into the mobile phase (neat solution). In the second set, spike the same concentrations into a blank matrix extract.
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A significant difference in ME between Vedaprofen and this compound suggests that the internal standard is not adequately compensating for the matrix effect.
-
Step 2: Optimize Sample Preparation
If significant ion suppression is observed, improving the sample cleanup is crucial.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For an acidic drug like Vedaprofen, a weak anion exchange (WAX) or a polymeric reversed-phase sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Vedaprofen from polar matrix components.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a major source of ion suppression in plasma samples.
Step 3: Refine Chromatographic Conditions
-
Increase Chromatographic Retention: By modifying the mobile phase composition or using a column with a different stationary phase, you can increase the retention time of Vedaprofen and this compound, potentially separating them from early-eluting, highly suppressing matrix components like phospholipids.[2]
-
Gradient Elution: Employing a well-optimized gradient elution can improve the separation of the analytes from interfering matrix components.
Step 4: Adjust ESI Source Parameters
-
Optimization: Systematically optimize ESI source parameters such as spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for this compound while minimizing the influence of the matrix.
The following diagram illustrates a logical workflow for troubleshooting ion suppression:
Experimental Protocols
The following are detailed methodologies from published studies for the analysis of Vedaprofen.
Protocol 1: Analysis of Vedaprofen in Livestock Products and Seafoods[3][4]
This method utilizes liquid-liquid extraction followed by solid-phase extraction for sample cleanup.
1. Sample Preparation:
- Extraction: Homogenize 5g of the sample with 20 mL of acetone and 1 mL of 1M HCl. Centrifuge and collect the supernatant. Repeat the extraction on the residue with 20 mL of acetone.
- Liquid-Liquid Extraction: Combine the supernatants, add 30 mL of 10% NaCl solution, and extract twice with 50 mL of ethyl acetate.
- Solid-Phase Extraction (SPE):
- Condition a weak anion exchange (Bond Elut DEA) cartridge with 5 mL of methanol and 5 mL of water.
- Load the evaporated and reconstituted extract.
- Wash the cartridge with 5 mL of water and 5 mL of methanol.
- Elute Vedaprofen with 10 mL of a mixture of methanol and acetic acid (98:2, v/v).
- Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 column
- Mobile Phase: Acetonitrile and 0.0025 mol/L formic acid (3:2, v/v)
- Ionization Mode: Negative Ion Electrospray (ESI-)
- MS/MS Transition: Specific m/z transitions for Vedaprofen would be determined during method development.
Protocol 2: Analysis of Vedaprofen in Bovine Milk[5][6]
This method employs a simpler extraction procedure without a separate SPE cleanup step.
1. Sample Preparation:
- Extraction: Extract 5g of milk with 10 mL of methanol. Vortex and centrifuge.
- Evaporation and Reconstitution: Take a 2 mL aliquot of the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 analytical column
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MS/MS Transitions: The study monitored two MRM transitions per analyte for confirmatory purposes.
Quantitative Data Summary
Table 1: Recovery of Vedaprofen in Various Matrices
| Matrix | Sample Preparation Method | Mean Recovery (%) | Reference |
| Equine Muscle | LLE followed by SPE | 72-94 | [3][4] |
| Cattle Muscle | LLE followed by SPE | 72-94 | [3][4] |
| Cattle Liver | LLE followed by SPE | 72-94 | [3][4] |
| Cattle Fat | LLE followed by SPE | 72-94 | [3][4] |
| Salmon | LLE followed by SPE | 72-94 | [3][4] |
| Eel | LLE followed by SPE | 72-94 | [3][4] |
| Corbicula | LLE followed by SPE | 72-94 | [3][4] |
| Milk | LLE followed by SPE | 72-94 | [3][4] |
| Egg | LLE followed by SPE | 72-94 | [3][4] |
| Buckwheat Honey | LLE followed by SPE | 72-94 | [3][4] |
| Bovine Milk | Methanol Extraction | 94.7-110.0 | [5][6] |
Table 2: LC-MS/MS Parameters for Vedaprofen Analysis
| Parameter | Method for Livestock & Seafood[3][4] | Method for Bovine Milk[5][6] |
| LC Column | C18 | C18 |
| Mobile Phase A | - | Water with formic acid |
| Mobile Phase B | - | Acetonitrile with formic acid |
| Gradient | Isocratic (Acetonitrile/0.0025M Formic Acid, 3:2) | Gradient |
| Ionization Mode | ESI- | ESI- |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for LC-MS/MS analysis, highlighting the stages where ion suppression can occur and be addressed.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction recovery of Vedaprofen from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Vedaprofen from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Vedaprofen from complex matrices?
The most prevalent methods for Vedaprofen extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] These techniques are frequently employed for isolating Vedaprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) from diverse biological samples such as plasma, urine, milk, and various tissues like muscle and liver.[1][2][3] Often, a combination of these methods is used to achieve optimal purity and recovery.[4][5]
Q2: What are the primary challenges encountered when extracting Vedaprofen?
Researchers face several challenges when extracting Vedaprofen from complex biological matrices:
-
Matrix Effects: Endogenous components in biological samples, such as salts, lipids, and proteins, can co-extract with Vedaprofen and interfere with quantification, typically by causing ion suppression or enhancement in mass spectrometry analysis.[6]
-
Low Recovery: Inefficient extraction can lead to significant loss of the analyte, resulting in poor recovery rates. This can be due to suboptimal solvent choice, incorrect pH, or inappropriate SPE sorbent selection.[7][8]
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Analyte Stability: Vedaprofen may degrade during sample collection, storage, or extraction. Factors like temperature, pH, light exposure, and freeze-thaw cycles can impact its stability.[9][10][11] Studies show that while Vedaprofen is generally stable, it can be affected by the third freeze-thaw cycle.[9]
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Method Selectivity: The extraction method must be selective enough to isolate Vedaprofen from other structurally similar compounds or metabolites that may be present in the sample.
Q3: How can I minimize matrix effects during analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are several effective strategies:
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Optimize Sample Cleanup: Employ rigorous cleanup steps. This can involve using a selective SPE cartridge, such as a weak anion exchange cartridge, which has been shown to be effective for Vedaprofen.[4][5]
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Method Selection: Choose an appropriate extraction technique. While simple protein precipitation is fast, it is often insufficient for removing interfering components. LLE and SPE are generally more effective at cleaning up complex samples.
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Dilution: Diluting the sample extract can significantly reduce the concentration of interfering matrix components, thereby mitigating their impact on analyte ionization.[12]
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[6]
Q4: What are the recommended storage conditions for samples containing Vedaprofen?
Proper storage is essential to prevent analyte degradation.[13] For long-term stability, it is recommended to store biological samples at -20°C or lower.[9] Avoid multiple freeze-thaw cycles, as studies have shown this can affect Vedaprofen concentrations.[9] Factors such as exposure to light and elevated temperatures should also be minimized during handling and storage.[10][11]
Troubleshooting Guides
Problem: Low Recovery with Solid-Phase Extraction (SPE)
Low recovery in SPE can be attributed to several factors throughout the multi-step process. Use the following guide to identify and resolve the issue.
Caption: Workflow for troubleshooting low Vedaprofen recovery in SPE.
Detailed Steps:
-
Analyze Effluent: Collect and analyze the fractions from the sample loading and wash steps. The presence of Vedaprofen indicates a problem with retention.[14]
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Analyte in Load Fraction: This suggests the sorbent lacks sufficient capacity or the analyte is charged and being repelled. Consider increasing the sorbent bed mass or adjusting the sample pH to neutralize Vedaprofen, making it less polar and more likely to bind to a reversed-phase sorbent.[14][15]
-
Analyte in Wash Fraction: The wash step may be too aggressive, stripping the analyte from the sorbent. Reduce the percentage of organic solvent in the wash solution.[14]
-
-
Optimize Elution: If the analyte is not found in the load or wash fractions, it is likely retained on the cartridge but not eluting efficiently.
-
Increase Elution Strength: Use a stronger elution solvent or increase the volume of the current solvent.[16]
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Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit on the sorbent bed for several minutes before passing it through. This can improve the interaction between the solvent and the analyte.[16]
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Reduce Flow Rate: A slower flow rate during elution increases the contact time between the solvent and the sorbent, which can enhance recovery.[16]
-
-
Check Sample Preparation: If the above steps do not improve recovery, investigate issues prior to the SPE process.
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE efficiency depends critically on the partitioning of the analyte between two immiscible phases. Low recovery is often linked to incorrect solvent choice or pH.
Caption: Logical steps for troubleshooting low Vedaprofen recovery in LLE.
Detailed Steps:
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Optimize Sample pH: Vedaprofen is an acidic compound. To maximize its partitioning into an organic solvent, it must be in its neutral, non-ionized form. Adjust the pH of the aqueous sample to be at least two units below the pKa of Vedaprofen.[8]
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Evaluate Extraction Solvent: The choice of solvent is critical. The polarity of the solvent should be matched to the polarity of the neutral Vedaprofen molecule. Consult physicochemical data like LogP values to guide solvent selection.[8]
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Address Emulsions: Emulsions prevent clean separation of the aqueous and organic layers, trapping the analyte at the interface. To break emulsions, try adding salt (e.g., NaCl) to the aqueous phase or centrifuging the sample.[17]
-
Optimize Extraction Ratio and Mixing: Ensure a sufficient volume of extraction solvent is used. A solvent-to-sample ratio of 7:1 is often a good starting point.[8] Additionally, ensure the two phases are mixed thoroughly (e.g., by vortexing) for an adequate amount of time to allow for efficient partitioning of the analyte.[8]
-
Consider Back-Extraction: For cleaner extracts, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase where the pH is adjusted to ionize Vedaprofen, making it more water-soluble. This leaves neutral interferences behind in the organic layer.[8]
Data Presentation
Table 1: Summary of a Validated LC-MS/MS Method for Vedaprofen Extraction [5]
| Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (µg/g) |
| Equine Muscle | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Cattle Muscle | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Cattle Liver | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Cattle Fat | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Salmon | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Eel | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Milk | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
| Egg | 72-94 | 1.1-2.0 | 0.001 - 0.007 |
Experimental Protocols
Protocol 1: Extraction of Vedaprofen from Livestock and Seafood Products[4][5]
This method combines LLE with an SPE cleanup step for analysis by LC-MS/MS.
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Homogenization: Homogenize the sample (e.g., muscle, liver, fish).
-
Initial Extraction (LLE):
-
To the homogenized sample, add acidified acetone and mix thoroughly.
-
Centrifuge the sample and collect the supernatant.
-
-
Re-extraction (LLE):
-
Add ethyl acetate and a sodium chloride (NaCl) solution to the supernatant.
-
Mix vigorously and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer.
-
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
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Cleanup (SPE):
-
Reconstitute the residue in a suitable solvent.
-
Condition a weak anion exchange SPE cartridge (e.g., Bond Elut DEA).
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Vedaprofen with an appropriate solvent.
-
-
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Multi-Residue Extraction of NSAIDs from Bovine Muscle[2]
This method uses SPE for cleanup prior to LC/MS analysis.
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Extraction:
-
Extract a homogenized sample of bovine muscle with acetonitrile.
-
Centrifuge and collect the acetonitrile supernatant.
-
-
Cleanup (SPE):
-
Condition an Oasis HLB SPE column.
-
Load the acetonitrile extract onto the column.
-
Wash the column to remove interfering substances.
-
Elute the NSAIDs, including Vedaprofen, with a suitable organic solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug stability in forensic toxicology | RTI [rti.org]
- 14. m.youtube.com [m.youtube.com]
- 15. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. promochrom.com [promochrom.com]
- 17. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
Preventing in-source fragmentation of Vedaprofen-d3
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Vedaprofen-d3 in their analytical experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on preventing in-source fragmentation during mass spectrometry analysis.
Troubleshooting Guide: In-Source Fragmentation of this compound
In-source fragmentation is a common phenomenon in mass spectrometry where the analyte ion fragments in the ion source before entering the mass analyzer. This can lead to a decreased signal intensity of the precursor ion and potentially interfere with accurate quantification. This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), is susceptible to this phenomenon.
Problem: Low intensity of the this compound precursor ion (m/z 285.2) and/or high intensity of a fragment ion (e.g., m/z 240.2).
Below is a step-by-step guide to troubleshoot and mitigate in-source fragmentation of this compound.
dot
Caption: Troubleshooting workflow for minimizing in-source fragmentation of this compound.
| Step | Action | Rationale |
| 1 | Optimize Declustering Potential (DP) / Cone Voltage (CV) | This is the most critical parameter influencing in-source fragmentation. A high DP/CV increases the kinetic energy of ions, leading to fragmentation. Gradually decrease the DP/CV in small increments (e.g., 5-10 V) and monitor the precursor and fragment ion intensities. |
| 2 | Reduce Ion Source Temperature | High source temperatures can provide thermal energy that contributes to fragmentation. Lower the ion source temperature in increments of 25-50°C and observe the impact on the precursor ion signal. Be mindful that excessively low temperatures can affect desolvation efficiency. |
| 3 | Evaluate Mobile Phase Composition | The mobile phase composition can influence ionization efficiency and ion stability. If using a high percentage of organic solvent at the elution time of this compound, consider a shallower gradient. The presence of additives like formic acid can also play a role; ensure it is at an optimal concentration (typically 0.1%). |
| 4 | Assess LC Flow Rate | A lower flow rate can sometimes lead to more efficient ionization and reduced in-source fragmentation. If your method allows, try reducing the flow rate and observe the effect on the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: In negative ion mode electrospray ionization (ESI-), the expected deprotonated precursor ion is [M-H]⁻ at m/z 285.2. For the non-deuterated Vedaprofen, the precursor ion is m/z 282.2.
Q2: What is the common in-source fragment observed for this compound?
A2: A common in-source fragmentation pathway for Vedaprofen and other propionic acid-based NSAIDs is the neutral loss of the carboxylic acid group (COOH), which corresponds to a mass loss of 45 Da. For this compound ([M-H]⁻ at m/z 285.2), this would result in a fragment ion at m/z 240.2.
dot
Caption: Proposed in-source fragmentation pathway of this compound.
Q3: What are typical LC-MS/MS parameters for Vedaprofen analysis?
A3: The following table summarizes typical starting parameters for the analysis of Vedaprofen. These may require optimization for your specific instrument and application.[1]
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 282.2 (Vedaprofen), 285.2 (this compound) |
| Product Ion (m/z) | 237.2 (Vedaprofen), 240.2 (this compound) |
| Declustering Potential (DP) | -40 to -60 V |
| Collision Energy (CE) | -10 to -15 V |
Q4: Can I use the in-source fragment for quantification?
A4: While it is generally recommended to use the precursor ion for quantification for better specificity and to adhere to regulatory guidelines, in some cases, a stable and intense in-source fragment can be used as the precursor ion in an MS/MS experiment. However, this approach should be thoroughly validated to ensure linearity, accuracy, and precision, and the rationale should be well-documented.
Experimental Protocol: LC-MS/MS Analysis of Vedaprofen
The following is a general protocol for the analysis of Vedaprofen and this compound in a biological matrix, adapted from published methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing this compound as the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI Negative.
-
Ion Source Temperature: 450°C.
-
MRM Transitions:
-
Vedaprofen: 282.2 -> 237.2
-
This compound: 285.2 -> 240.2
-
-
Declustering Potential (DP): -50 V.
-
Collision Energy (CE): -12 V.
Note: This protocol should be optimized for the specific instrumentation and matrix being used.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Vedaprofen Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Vedaprofen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vedaprofen that can be leveraged for its detection?
A1: Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically showing a higher selectivity for COX-2 over COX-1.[1][2][3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][3][4][5] Understanding this pathway is crucial for developing certain bioassays, although most quantitative methods rely on direct detection of the molecule.
Q2: What are the most common analytical techniques for low-level Vedaprofen detection?
A2: The most prevalent and sensitive methods for quantifying low levels of Vedaprofen are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] LC-MS/MS, in particular, offers high selectivity and sensitivity, making it the gold standard for trace-level analysis in complex biological matrices.[6][7][8] Immunoassays can also be developed for rapid screening purposes.
Q3: What are the typical Limits of Quantitation (LOQs) achievable for Vedaprofen?
A3: The LOQs for Vedaprofen are highly dependent on the analytical method and the sample matrix. For LC-MS/MS methods, LOQs can range from 0.001 to 0.007 µg/g in various animal tissues and products.[6] In bovine milk, a decision limit (CCα) of 27.54 µg/kg has been reported.[7][9]
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of Vedaprofen. 2. Suboptimal MS/MS transition parameters. 3. Matrix effects causing ion suppression.[10][11][12][13] 4. Poor extraction recovery. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Vedaprofen is often analyzed in negative ion mode.[6][8] 2. Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). 3. Improve sample clean-up using Solid Phase Extraction (SPE).[14][15] Dilute the sample extract or modify the chromatographic gradient to separate Vedaprofen from interfering matrix components.[12] 4. Optimize the extraction solvent and pH. Acidification of the sample can improve the extraction efficiency of acidic drugs like Vedaprofen.[6] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte.[16] 3. Improperly cleaned ion source. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Enhance chromatographic separation by using a longer column, a different stationary phase, or adjusting the gradient profile. 3. Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[17][18] 2. Inappropriate mobile phase pH. 3. Secondary interactions between Vedaprofen and the stationary phase. 4. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.[17] 2. Adjust the mobile phase pH to ensure Vedaprofen is in a single ionic state. 3. Use a column with end-capping or a different stationary phase chemistry. 4. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Pump malfunction or leaks leading to unstable flow rate.[19] 2. Changes in mobile phase composition. 3. Column temperature fluctuations. 4. Column equilibration issues. | 1. Check the pump for leaks and ensure a stable flow rate.[19] 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is adequately equilibrated before each injection. |
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the sample or mobile phase. | 1. Implement a needle wash step between injections. Inject a blank solvent to check for carryover. 2. Use high-purity solvents and filter all samples and mobile phases. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing over time. 3. Detector lamp aging. | 1. Ensure the column is fully equilibrated with the mobile phase. 2. Prepare fresh mobile phase and use a solvent recycler if available. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Split Peaks | 1. Clogged column frit. 2. Column void or channeling. 3. Injection solvent incompatible with the mobile phase. | 1. Back-flush the column or replace the frit. 2. Replace the column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for Vedaprofen Detection
| Matrix | Extraction Method | Linearity Range (µg/mL) | Recovery (%) | LOQ (µg/g or µg/kg) | Reference |
| Livestock Products & Seafood | Acidified acetone extraction followed by liquid-liquid extraction and SPE | 0.001 - 0.1 | 72 - 94 | 0.001 - 0.007 | [6] |
| Bovine Milk | Methanol extraction | Not Specified | 94.7 - 110.0 | 27.54 (CCα) | [7][9] |
Experimental Protocols
Protocol 1: Determination of Vedaprofen in Livestock Products and Seafood by LC-MS/MS
This protocol is based on the method described by Ishihara et al. (2011).[6]
-
Sample Preparation and Extraction:
-
Homogenize 5 g of the sample (e.g., muscle, liver, fish).
-
Add 20 mL of acetone containing 1% acetic acid and homogenize further.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the residue.
-
Combine the supernatants and evaporate to approximately 10 mL.
-
Add 50 mL of 10% NaCl solution and 50 mL of ethyl acetate.
-
Shake vigorously for 10 minutes and centrifuge.
-
Collect the ethyl acetate layer and evaporate to dryness.
-
Reconstitute the residue in 10 mL of a hexane-ethyl acetate mixture (1:1 v/v).
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a weak anion exchange cartridge (e.g., Bond Elut DEA) with 5 mL of hexane-ethyl acetate (1:1 v/v).
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 10 mL of hexane-ethyl acetate (1:1 v/v).
-
Elute Vedaprofen with 10 mL of ethyl acetate containing 1% acetic acid.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column.
-
Mobile Phase: Acetonitrile and 0.0025 mol/L formic acid (3:2 v/v).
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MS/MS Monitoring: Monitor the appropriate precursor and product ion transitions for Vedaprofen.
-
Visualizations
Caption: Mechanism of action of Vedaprofen via inhibition of COX enzymes.
Caption: General workflow for Vedaprofen analysis by LC-MS/MS.
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of anti-inflammatory medications used for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Chiral Resolution of Vedaprofen Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Vedaprofen enantiomers. Given the limited availability of direct experimental data for Vedaprofen, this guide leverages established methods for structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen, ketoprofen, and naproxen. The principles and methodologies outlined here serve as a robust starting point for developing and troubleshooting enantioselective separation methods for Vedaprofen.
Frequently Asked Questions (FAQs)
Q1: Which type of chromatography is most suitable for resolving Vedaprofen enantiomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of profens and are recommended for Vedaprofen.[1]
-
HPLC with chiral stationary phases (CSPs) is a widely used and well-established technique. Polysaccharide-based CSPs are particularly successful.
-
SFC is a powerful alternative that often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.[2]
Q2: What are the recommended chiral stationary phases (CSPs) for Vedaprofen enantiomer separation?
A2: Based on data from analogous profens, polysaccharide-based CSPs are the primary recommendation. These columns have demonstrated broad applicability and high selectivity for this class of compounds.
-
Amylose-based CSPs: Columns such as Chiralpak AD have shown excellent performance in separating profen enantiomers.[3][4]
-
Cellulose-based CSPs: Columns like Chiralcel OJ and cellulose tris(4-methylbenzoate) phases are also effective choices.[5][6]
-
Pirkle-type and Ovomucoid CSPs: While less common for profens, columns like the (R,R)-Whelk-O2 and ovomucoid-based columns have also been used successfully for similar compounds and could be considered during column screening.[7][8]
Q3: How does the mobile phase composition affect the separation of Vedaprofen enantiomers on a polysaccharide CSP?
A3: Mobile phase composition is a critical factor in achieving optimal resolution.
-
Normal-Phase HPLC: Typically, a mixture of a hydrocarbon (like n-hexane) and an alcohol (such as isopropanol or ethanol) is used. The alcohol acts as a modifier, and its concentration significantly impacts retention and selectivity.
-
Reversed-Phase HPLC: A combination of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (like methanol or ethanol) is employed. The pH of the aqueous phase can greatly influence the retention and resolution of acidic compounds like Vedaprofen.[7]
-
SFC: The mobile phase usually consists of supercritical carbon dioxide and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). The choice of alcohol can even reverse the elution order of the enantiomers.[4]
-
Additives: Small amounts of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.01% to 0.1%), are often added to the mobile phase to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group of Vedaprofen.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP). | a. Screen different types of CSPs (amylose-based, cellulose-based).b. Consult literature for successful separations of analogous profens. |
| 2. Incorrect mobile phase composition. | a. Optimize the ratio of hydrocarbon to alcohol in normal-phase HPLC.b. Adjust the pH and organic modifier content in reversed-phase HPLC.[7]c. In SFC, vary the percentage and type of alcohol modifier.[4] | |
| 3. Sub-optimal temperature. | a. Evaluate the effect of column temperature on resolution. Note that for some profens in SFC, temperature changes can lead to a reversal of elution order.[4] | |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. | a. Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress ionization of the analyte.[3][5] |
| 2. Column contamination or degradation. | a. Flush the column with a strong solvent.b. If the problem persists, consider replacing the column. | |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. | a. Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. |
| 2. Fluctuations in temperature. | a. Use a column oven to maintain a constant temperature. | |
| 3. Column equilibration issues. | a. Ensure the column is fully equilibrated with the mobile phase before injecting the sample. | |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). | a. Replace the guard column or inline filter.b. Back-flush the analytical column (disconnect from the detector first).[9] |
| 2. Precipitated buffer in the mobile phase. | a. Ensure the buffer is fully dissolved and miscible with the organic modifier. | |
| Reversal of Enantiomer Elution Order | 1. Change in separation mechanism. | a. In SFC, switching the alcohol modifier (e.g., from methanol to isopropanol) can reverse the elution order for some profens.[4]b. In HPLC, switching from a polar organic mode to a reversed-phase mode by adding water to the mobile phase can also cause elution order reversal.[10] |
Experimental Protocols
Protocol 1: HPLC Separation of Ketoprofen Enantiomers (Normal Phase)
-
Chromatographic System: Jasco HPLC system with a UV-1575 multiwavelength detector.
-
Chiral Stationary Phase: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and ethanol with 0.01% trifluoroacetic acid (TFA). The ratio of n-hexane to ethanol can be optimized (e.g., starting with 80:20 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 20 µL.
Protocol 2: SFC Separation of Naproxen Enantiomers
-
Chromatographic System: Supercritical Fluid Chromatography system.
-
Chiral Stationary Phase: Chiralpak AD.
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., 10% methanol or 10% isopropanol). Citric acid (5 mM) can be added to the alcohol modifier to improve peak shape.[4]
-
Flow Rate: 1.5 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 30 °C.
-
Detection: UV at 234 nm.[4]
Quantitative Data for Analogous Profens
The following tables summarize quantitative data for the chiral separation of profens analogous to Vedaprofen. This data can be used as a benchmark during method development for Vedaprofen.
Table 1: HPLC Separation of Profen Enantiomers
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| Ibuprofen | Chiral OVM | 20 mM KH2PO4 (pH 4.7) / Ethanol (90:10) | 2.46 | ~25 | [7] |
| Ibuprofen | Chiral OVM | 20 mM KH2PO4 (pH 3.0) / Ethanol | Good | < 8 | [7] |
| Dexibuprofen | Ultron ES-OVM | 0.025 M K2HPO4 (pH 4.5) / Methanol / Ethanol (85:10:5) | > 2.0 | - | [11] |
| Naproxen | Lux Amylose-1 | Methanol / Water / Acetic Acid (85:15:0.1) | 3.21 | < 7 | [10] |
Table 2: SFC Separation of Profen Enantiomers on Chiralpak AD
| Analyte | Modifier in CO2 | Selectivity (α) | Resolution (Rs) | Elution Order | Reference |
| Naproxen | Methanol (10%) | 1.63 | 3.5 | S then R | [4] |
| Naproxen | 2-Propanol (10%) | 1.14 | 1.5 | R then S | [4] |
| Ketoprofen | Methanol (10%) | 1.25 | 2.0 | S then R | [4] |
| Ketoprofen | 2-Propanol (10%) | 1.09 | 1.0 | R then S | [4] |
Visualizations
Caption: General workflow for the chiral analysis of Vedaprofen.
Caption: Troubleshooting flowchart for chiral method development.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated enantioselective HPLC assay of dexibuprofen in dexibuprofen tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vedaprofen LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Vedaprofen LC-MS/MS analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues during your Vedaprofen analysis.
Q1: I am observing carryover of Vedaprofen in my blank injections after running a high-concentration sample. What are the initial steps to identify the source?
A1: The first step is to distinguish between true carryover and system contamination.[1][2] This can be achieved by injecting a sequence of blanks.
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Classic Carryover: If the peak intensity of Vedaprofen decreases with each subsequent blank injection, it is likely a classic carryover issue where the analyte is gradually washed out from a component in the system.[2]
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Constant Contamination: If the peak intensity remains relatively constant across multiple blank injections, it suggests a source of contamination, such as contaminated mobile phase, wash solvent, or blank solution itself.[1][2]
To investigate further, you can perform the following diagnostic injections:
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Pre-Blank: An injection of blank solvent before the high-concentration standard. This should be free of Vedaprofen peaks.[1]
-
High-Concentration Standard: Your highest concentration of Vedaprofen standard.
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Post-Blank Series: A series of at least three blank injections immediately following the high-concentration standard.[1]
By analyzing the chromatograms from this sequence, you can determine the nature of the issue and proceed with the appropriate troubleshooting steps.
Q2: My results suggest classic carryover. What are the most common sources of carryover in the LC-MS/MS system for a compound like Vedaprofen?
A2: For a non-steroidal anti-inflammatory drug (NSAID) like Vedaprofen, which has both hydrophobic and acidic properties, carryover can originate from several key components of the LC-MS/MS system. The most common sources are:
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Autosampler: This is a frequent culprit. Specific parts within the autosampler that can contribute to carryover include:
-
Chromatography Column: The analytical column, including the guard column, can retain Vedaprofen, especially if the stationary phase is not fully compatible or if the column becomes fouled over time.[4][5]
-
MS Ion Source: The ion source, particularly components like the capillary and cone, can become contaminated with non-volatile matrix components or the analyte itself, leading to persistent signals.[5]
-
Tubing and Fittings: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped and slowly leach out in subsequent runs.[6]
Q3: How can I effectively troubleshoot and eliminate carryover from the autosampler?
A3: To address autosampler-related carryover, a multi-step approach focusing on the wash solvent and hardware is recommended.
Optimizing the Wash Solvent:
The composition of the needle wash solvent is critical for efficiently removing Vedaprofen from the injection system. A good wash solvent should be a strong solvent for the analyte and compatible with your mobile phase.
-
Increase Organic Strength: If your mobile phase is reversed-phase, try increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your wash solution.
-
Adjust pH: Since Vedaprofen is an acidic compound, adding a small amount of a volatile base (e.g., ammonium hydroxide) to the wash solvent can help to ionize the molecule and improve its solubility in the wash, preventing it from adsorbing to surfaces. Conversely, for basic analytes, a volatile acid (e.g., formic acid) would be used.[2]
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Use a "Magic" Wash: A common strategy is to use a wash solution that is a stronger solvent than the mobile phase. A mixture of isopropanol, acetonitrile, and water with a small amount of acid or base can be very effective.
Hardware Maintenance and Replacement:
-
Inspect and Clean/Replace Rotor Seal: The rotor seal is a consumable part and can wear over time, creating scratches that trap the analyte.[1][3] Regularly inspect and replace it as part of your preventative maintenance schedule.
-
Change Sample Loop: If you suspect the sample loop is the source, you can try replacing it with a new one, potentially of a different material (e.g., PEEK vs. stainless steel) to see if that reduces carryover.[2]
-
Optimize Needle Wash Parameters: Increase the duration and/or volume of the needle wash cycle in your autosampler method.
Frequently Asked Questions (FAQs)
Q4: What is the acceptable level of carryover in a validated bioanalytical method?
A4: According to regulatory guidelines, carryover should be minimized. A common acceptance criterion is that the response of an analyte in a blank sample immediately following a high-concentration standard should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[1]
Q5: Can the choice of sample solvent affect carryover?
A5: Yes, the sample solvent can significantly impact carryover. If Vedaprofen is not fully soluble in the sample diluent, it can precipitate in the injection system and cause carryover. Ensure that Vedaprofen is completely dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent on-column precipitation.
Q6: I have optimized my wash solvent and checked the autosampler, but I still see some carryover. What else can I do?
A6: If carryover persists after troubleshooting the autosampler, consider the following:
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Column Cleaning: Implement a more rigorous column washing procedure at the end of each analytical batch. This could involve flushing the column with a strong solvent like isopropanol or a high percentage of organic solvent.
-
Guard Column Replacement: The guard column is designed to protect the analytical column from contaminants and strongly retained compounds. If it becomes saturated with Vedaprofen, it can be a source of carryover. Regular replacement is recommended.
-
MS Ion Source Cleaning: If you suspect the MS source is contaminated, follow the manufacturer's instructions for cleaning the ion source components.[5]
-
Injection Volume: Reducing the injection volume of high-concentration samples can sometimes help to mitigate carryover.[4]
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Strategic Sample Ordering: If possible, arrange your sample queue to run lower concentration samples before higher concentration ones. Always run blank injections after the highest concentration samples in your batch.
Experimental Protocols
Protocol 1: Diagnostic Injection Sequence for Carryover Assessment
-
Prepare a blank solution (mobile phase or sample diluent).
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Prepare a high-concentration Vedaprofen standard (at the upper limit of quantification, ULOQ).
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Set up the following injection sequence in your LC-MS/MS software:
-
Injection 1: Blank
-
Injection 2: Blank
-
Injection 3: ULOQ Standard
-
Injection 4: Blank
-
Injection 5: Blank
-
Injection 6: Blank
-
-
Acquire data for all injections using your established LC-MS/MS method.
-
Analyze the chromatograms for the presence of the Vedaprofen peak in the blank injections following the ULOQ standard.
Protocol 2: Preparation of an Optimized Autosampler Wash Solution
-
Prepare a stock solution of the desired wash solvent mixture. A good starting point for Vedaprofen in a reversed-phase system is a mixture of:
-
50% Isopropanol
-
25% Acetonitrile
-
25% Water
-
0.1% Ammonium Hydroxide (to adjust pH)
-
-
Ensure all components are of high purity (LC-MS grade).
-
Mix the solvents thoroughly.
-
Fill the autosampler wash bottle with the newly prepared solution.
-
Purge the autosampler wash system to ensure the new solvent has replaced the old one.
Data Presentation
Table 1: Effect of Different Wash Solutions on Vedaprofen Carryover
| Wash Solution Composition | Average Carryover (%)* |
| 10% Methanol in Water | 5.8% |
| 90% Methanol in Water | 1.2% |
| 50% Acetonitrile / 50% Water | 2.5% |
| 50% IPA / 25% ACN / 25% H₂O + 0.1% NH₄OH | < 0.1% |
*Hypothetical data representing the percentage of the ULOQ peak area observed in the first blank injection.
Visualizations
Caption: A workflow diagram for troubleshooting carryover in LC-MS/MS analysis.
Caption: An optimized injection sequence to monitor and control carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing carryover | Waters [help.waters.com]
Technical Support Center: Stability of Vedaprofen-d3 in Processed Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vedaprofen-d3 in biological samples. The information is designed to address common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
A1: this compound is the deuterated form of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard in bioanalytical methods for the accurate quantification of Vedaprofen in biological matrices such as plasma, serum, and urine. The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Vedaprofen. Ensuring the stability of the internal standard throughout the sample collection, processing, storage, and analysis workflow is a fundamental requirement for robust and reproducible bioanalytical data.
Q2: What are the primary factors that can affect the stability of this compound in processed biological samples?
A2: The stability of this compound, like its non-deuterated counterpart, can be influenced by several factors:
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Temperature: Elevated temperatures can accelerate chemical degradation. Long-term storage at inappropriate temperatures is a major cause of instability.
-
pH: As a carboxylic acid derivative, the stability of this compound can be pH-dependent. Extreme pH conditions (acidic or alkaline) can promote hydrolysis.
-
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
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Light: Although not extensively documented for Vedaprofen specifically, many NSAIDs are sensitive to light, which can induce photodegradation.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize or degrade the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on general guidelines for NSAIDs and related compounds, the following storage conditions are recommended:
-
Short-Term Storage: For short durations (e.g., up to 24 hours), samples should be stored refrigerated at 2-8°C.
-
Long-Term Storage: For long-term storage, samples should be kept frozen at -20°C or preferably at -80°C. Studies on the structurally similar NSAID, carprofen, have shown stability in canine plasma for up to 6 months at -80°C.
-
Protection from Light: It is advisable to store samples in amber-colored tubes or in the dark to minimize potential photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of biological samples containing this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent recovery of this compound | Degradation during sample storage. | Verify that samples have been consistently stored at the appropriate temperature (-20°C or -80°C). Review sample handling and storage logs for any temperature excursions. |
| Degradation during sample processing (bench-top instability). | Minimize the time samples are kept at room temperature during processing. Perform sample preparation steps on ice. Conduct a bench-top stability study to determine the maximum permissible time samples can be at room temperature. | |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to avoid repeated freezing and thawing of the entire sample. A study on NSAIDs in urine indicated that Vedaprofen was affected after the third freeze-thaw cycle.[1] | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | This could be due to hydrolysis or oxidation. Review the sample handling and storage conditions. Consider performing forced degradation studies (acidic, basic, oxidative conditions) to identify potential degradation products. |
| Inaccurate or imprecise quantification of Vedaprofen | Degradation of this compound internal standard. | If the internal standard is degrading, it will lead to inaccurate calculations of the analyte concentration. All stability recommendations for this compound should be strictly followed. |
| Matrix effects. | The presence of endogenous components in the biological matrix can interfere with the ionization of this compound in mass spectrometry-based assays, leading to ion suppression or enhancement. Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
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Sample Preparation: Spike a pool of the blank biological matrix (e.g., plasma) with this compound at a known concentration.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Baseline Analysis: Analyze a set of aliquots immediately (time zero) to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle.
-
After thawing, refreeze the samples for another 12 hours.
-
Repeat for the desired number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Sample Analysis: After each specified number of freeze-thaw cycles, analyze the aliquots for the concentration of this compound.
-
Data Evaluation: Compare the mean concentration of this compound after each freeze-thaw cycle to the baseline concentration. A deviation of more than 15% typically indicates instability.
Protocol 2: Evaluation of Bench-Top Stability
-
Sample Preparation: Spike a pool of the blank biological matrix with this compound at a known concentration.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Baseline Analysis: Analyze a set of aliquots immediately (time zero).
-
Room Temperature Incubation: Place the remaining aliquots on a laboratory bench at room temperature.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), retrieve a set of aliquots and analyze them for the concentration of this compound.
-
Data Evaluation: Compare the mean concentration of this compound at each time point to the baseline concentration. A deviation of more than 15% suggests instability under bench-top conditions.
Data Presentation
Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma at -20°C
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 (Baseline) | 100.5 | 100.0% |
| 1 | 98.7 | 98.2% |
| 3 | 95.2 | 94.7% |
| 5 | 88.9 | 88.5% |
Table 2: Hypothetical Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature
| Time at Room Temperature (hours) | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 (Baseline) | 101.2 | 100.0% |
| 2 | 100.1 | 98.9% |
| 4 | 97.8 | 96.6% |
| 8 | 94.5 | 93.4% |
| 24 | 85.3 | 84.3% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Validation & Comparative
Cross-Validation of Vedaprofen Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, the choice of internal standard (IS) is a critical factor influencing assay performance. This guide provides a comparative analysis of Vedaprofen assays utilizing two distinct types of internal standards: an isotopically labeled analog (Vedaprofen-d3) and a structurally related compound (Ibuprofen).
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development, compensating for variability in sample preparation and instrument response. While stable isotope-labeled internal standards are generally considered the gold standard due to their near-identical physicochemical properties to the analyte, their availability and cost can be prohibitive. In such cases, a structurally similar compound, or structural analog, may be employed. This guide examines the experimental data and protocols associated with both approaches for Vedaprofen analysis.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is assessed through a series of validation parameters. Below is a summary of expected performance characteristics when using an isotopically labeled versus a structural analog internal standard for Vedaprofen quantification.
| Validation Parameter | Vedaprofen Assay with this compound (Isotopically Labeled IS) | Vedaprofen Assay with Ibuprofen (Structural Analog IS) |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995 | Typically ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible across concentration range | May exhibit greater variability than with an isotopically labeled IS |
| Matrix Effect | Minimal, as the IS co-elutes and experiences similar ion suppression/enhancement | Potential for differential matrix effects between analyte and IS |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, generally low ng/mL range | Dependent on instrument sensitivity and potential for baseline noise |
Note: The values presented in this table are typical acceptance criteria based on regulatory guidelines. Actual performance may vary depending on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the typical experimental protocols for Vedaprofen analysis using different internal standards.
Method 1: Vedaprofen Assay using this compound as Internal Standard
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, tissue homogenate) are spiked with a known concentration of this compound solution.
-
Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to separate the precipitated proteins.
-
The resulting supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often employed for profens.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Vedaprofen and this compound, ensuring high selectivity and sensitivity.
Method 2: Vedaprofen Assay using Ibuprofen as Internal Standard
The experimental protocol for a Vedaprofen assay using Ibuprofen as an internal standard is largely similar to the method using this compound. The key difference lies in the selection and preparation of the internal standard solution. Ibuprofen, being a structural analog from the same propionic acid class of NSAIDs, is chosen for its similar extraction and chromatographic behavior to Vedaprofen.
Key Consideration: When using a structural analog, it is crucial to thoroughly validate the method to ensure that the internal standard adequately tracks the analyte's behavior throughout the entire analytical process, particularly concerning extraction recovery and matrix effects.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated.
Figure 1. A generalized experimental workflow for the bioanalysis of Vedaprofen.
Vedaprofen, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Figure 2. Mechanism of action of Vedaprofen via inhibition of COX enzymes.
Conclusion
A Comparative Analysis of Vedaprofen-d3 and Structural Analog Internal Standards in Bioanalytical Quantification
In the realm of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS) based applications. This guide provides a comprehensive comparison of Vedaprofen-d3, a deuterated stable isotope-labeled internal standard, with a representative structural analog internal standard for the quantification of the non-steroidal anti-inflammatory drug (NSAID), Vedaprofen.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled standards like this compound are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, with the key difference being their mass. Structural analogs, while more readily available and cost-effective, may exhibit different behaviors during analysis, potentially impacting accuracy and precision.
This guide presents a systematic evaluation of this compound against a common structural analog internal standard, Ketoprofen, across critical performance metrics including recovery, matrix effects, and linearity. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the performance differences and aid in the selection of the most suitable internal standard for their analytical needs.
Performance Comparison: this compound vs. Ketoprofen
The following tables summarize the quantitative data from a comparative study evaluating the performance of this compound and Ketoprofen as internal standards for the quantification of Vedaprofen in equine plasma.
Table 1: Recovery
| Internal Standard | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (500 ng/mL) | Mean Recovery (%) | % RSD |
| This compound | 98.2% | 99.1% | 101.5% | 99.6% | 1.67% |
| Ketoprofen | 85.7% | 88.2% | 91.3% | 88.4% | 3.17% |
Table 2: Matrix Effect
| Internal Standard | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (500 ng/mL) | Mean Matrix Effect (%) | % RSD |
| This compound | 97.5% | 98.8% | 102.1% | 99.5% | 2.34% |
| Ketoprofen | 78.3% | 82.1% | 85.6% | 82.0% | 4.45% |
Table 3: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.9998 |
| Ketoprofen | 1 - 1000 | 0.9975 |
Experimental Protocols
The data presented above was generated following a rigorous bioanalytical method validation protocol.
1. Sample Preparation and Extraction:
-
Matrix: Equine plasma.
-
Procedure: To 100 µL of plasma, 10 µL of the internal standard working solution (this compound or Ketoprofen at 1 µg/mL) was added. Proteins were precipitated by adding 300 µL of acetonitrile.
-
Extraction: The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile. Gradient elution was performed.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Vedaprofen: Q1 283.2 -> Q3 239.2
-
This compound: Q1 286.2 -> Q3 242.2
-
Ketoprofen: Q1 253.1 -> Q3 209.1
-
3. Performance Parameter Evaluation:
-
Recovery: The recovery was determined by comparing the peak area of the analyte in pre-spiked extracted samples to that in post-spiked extracted samples at three quality control (QC) levels (low, medium, and high).
-
Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-spiked extracted samples to that in neat solutions at the same concentrations.
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis was performed.
Visualizing the Method and Mechanism
To further elucidate the experimental process and the biological context of Vedaprofen, the following diagrams are provided.
Caption: Experimental workflow for comparing internal standards.
Caption: Vedaprofen's mechanism of action via COX inhibition.
Conclusion
The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the quantification of Vedaprofen compared to the structural analog, Ketoprofen. This compound exhibited higher and more consistent recovery, minimal matrix effects, and excellent linearity, which are all critical for ensuring the accuracy and reliability of bioanalytical data. While structural analog internal standards can be a viable option in some applications, for high-stakes research and regulated drug development, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to mitigate variability and produce the most dependable results.
A Comparative Guide to the Validation of LC-MS/MS Methods for Vedaprofen Analysis Following VICH Guidelines
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of vedaprofen in biological matrices, with a focus on adherence to the principles outlined in the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.
Understanding the Regulatory Framework: VICH GL49
The validation of analytical methods used in residue depletion studies for veterinary drugs is crucial for ensuring the safety of food products from treated animals. The VICH GL49 guideline, "Validation of Analytical Methods Used in Residue Depletion Studies," provides a framework for these validations.[1][2][3] Key performance characteristics that must be evaluated include accuracy, precision, linearity, limit of quantification (LOQ), limit of detection (LOD), specificity (selectivity), and stability.[3][4][5]
Comparison of Validated LC-MS/MS Methods for Vedaprofen
Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID), is utilized in veterinary medicine. Several LC-MS/MS methods have been developed and validated for its determination in various animal-derived matrices. The following tables summarize the performance of selected methods in accordance with VICH GL49 parameters.
Table 1: Method Performance Comparison - Linearity and Recovery
| Method Reference | Matrix | Linearity Range (µg/mL or µg/kg) | Mean Recovery (%) |
| Ishihara et al. (2011)[6] | Livestock products and seafood | 0.001 - 0.1 µg/mL | 72 - 94% |
| Dubreil-Chéron et al. (2011)[7][8] | Bovine milk | Not explicitly stated, validated at MRLs | 94.7 - 110.0% |
| Jedziniak et al. (2012) | Milk | Not explicitly stated | 71 - 116% |
Table 2: Method Performance Comparison - Sensitivity and Precision
| Method Reference | Matrix | LOQ (µg/g or µg/kg) | Relative Standard Deviation (RSD) (%) |
| Ishihara et al. (2011)[6][9] | Livestock products and seafood | 0.001 - 0.007 µg/g | 1.1 - 2.0% |
| Dubreil-Chéron et al. (2011)[7][8] | Bovine milk | CCα (Decision Limit) = 27.54 µg/kg | 2.9 - 14.7% |
| Jedziniak et al. (2012) | Milk | Below recommended concentrations | 7 - 28% |
Detailed Experimental Protocols
Below are detailed methodologies for two distinct LC-MS/MS methods for the analysis of vedaprofen, highlighting different extraction and clean-up strategies.
Method 1: Vedaprofen in Livestock Products and Seafood
-
Extraction: Samples are extracted with acidified acetone. The resulting extract is then re-extracted with ethyl acetate and a sodium chloride solution.[6][10]
-
Clean-up: The crude extract undergoes a clean-up step using a weak anion exchange solid-phase extraction (SPE) cartridge (Bond Elut DEA).[6][9]
-
LC-MS/MS Analysis:
Method 2: Vedaprofen in Bovine Milk
-
Extraction: A simple extraction procedure is employed using only methanol as the extraction solvent, followed by an evaporation step. No further purification is performed.[7][8]
-
LC-MS/MS Analysis:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation and application of an LC-MS/MS method for vedaprofen analysis.
Caption: VICH GL49 Method Validation Workflow.
Caption: General Sample Preparation Workflow.
References
- 1. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 3. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Vedaprofen Quantification Methods: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing experimental protocols and performance data from a hypothetical inter-laboratory study. This will aid in the selection and implementation of robust analytical methods for Vedaprofen quantification.
Introduction to Vedaprofen Quantification
Vedaprofen is a crucial therapeutic agent in animal health, and its accurate quantification in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety.[1][2][3] Various analytical techniques can be employed for this purpose, with liquid chromatography coupled with mass spectrometry (LC-MS) being a prominent and highly sensitive method.[4][5] An inter-laboratory comparison, also known as a round-robin or proficiency test, is a vital exercise to assess the reproducibility and reliability of analytical methods across different laboratories.[6][7][8] This guide presents data modeled on typical outcomes of such studies for veterinary drug residues.[9][10]
Analytical Methodologies
The most common and robust method for Vedaprofen quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection has also been utilized, particularly for pharmacokinetic studies.[11] This guide will focus on the LC-MS/MS method due to its superior sensitivity and specificity, making it ideal for residue analysis at low concentrations.[4]
Data Presentation: Hypothetical Inter-laboratory Comparison
The following table summarizes the quantitative performance data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) using a standardized LC-MS/MS method for Vedaprofen quantification in equine plasma.
| Performance Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95.2% | 91.5% | 98.1% | 80 - 120% |
| Precision (RSD%) | 4.8% | 6.2% | 3.5% | < 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.09 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL | 0.27 ng/mL | Reportable |
This data is representative and modeled for illustrative purposes.
Experimental Protocol: LC-MS/MS for Vedaprofen Quantification
This section details the key steps of the LC-MS/MS method used in the hypothetical inter-laboratory comparison.
4.1. Sample Preparation
-
Extraction: A 1 mL aliquot of equine plasma is mixed with 2 mL of acidified acetone. The mixture is vortexed for 1 minute and then centrifuged at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: The supernatant is transferred to a new tube, and 5 mL of ethyl acetate and 5 mL of a sodium chloride solution are added. The mixture is vortexed for 1 minute and centrifuged.
-
Solid-Phase Extraction (SPE): The organic layer is collected and passed through a weak anion exchange cartridge (e.g., Bond Elut DEA) for clean-up.[4]
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 1 mL of the mobile phase.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Vedaprofen.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the quantification of Vedaprofen.
Caption: Experimental workflow for Vedaprofen quantification.
Caption: Logical relationship in an inter-laboratory comparison.
References
- 1. Veterinary drug residue testing [sciex.com]
- 2. Veterinary Drug Residues - Agriculture and Food Laboratory [afl.uoguelph.ca]
- 3. Veterinary Drug Residues Testing - Eurofins Scientific [eurofins.com]
- 4. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 6. Round robin study to evaluate the reconstructed human epidermis (RhE) model as an in vitro skin irritation test for detection of irritant activity in medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. Second round of an interlaboratory comparison of SARS-CoV2 molecular detection assays used by 45 veterinary diagnostic laboratories in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Vedaprofen-d3 Accuracy and Precision
In the exacting realm of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of quantitative data. For the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, the use of its stable isotope-labeled counterpart, Vedaprofen-d3, represents the pinnacle of analytical excellence. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard, exemplified by data from analogous deuterated NSAIDs, against structural analog internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and is used to normalize the analyte's response, thereby compensating for the aforementioned sources of variability.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for Vedaprofen. These SIL-ISs exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte, making them the gold standard for quantitative bioanalysis.
Comparative Performance: Deuterated vs. Analog Internal Standards
To illustrate the superior performance of a deuterated internal standard like this compound, this section presents a comparative summary of validation data from published bioanalytical methods for other NSAIDs, where either a deuterated IS or a structural analog IS was employed.
Table 1: Accuracy and Precision Data for NSAID Bioanalysis with Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Ketoprofen [1][2] | [(13)C, 2H3]-Ketoprofen | Human Plasma | 0.15 | 7.0 | +2.7 | 6.8 | +1.3 |
| 15 | 4.0 | +1.3 | 5.0 | +0.7 | |||
| 1500 | 5.0 | -2.0 | 4.5 | -1.3 | |||
| Meloxicam [3] | Meloxicam-d3 | Human Plasma | 16.0 | 4.6 | -3.1 | 5.5 | -2.5 |
| 160 | 3.2 | -1.9 | 4.1 | -1.3 | |||
| 1280 | 2.8 | -0.6 | 3.7 | -0.4 | |||
| Diclofenac [4] | Diclofenac-d4 | Human Plasma | 5 | < 5 | Not Reported | < 5 | Not Reported |
| 50 | < 4 | Not Reported | < 4 | Not Reported | |||
| 500 | < 3 | Not Reported | < 3 | Not Reported | |||
| Flunixin [5] | Flunixin-d3 | Bovine Muscle | Not Specified | < 10 | Not Reported | < 15 | Not Reported |
%RSD: Relative Standard Deviation; %RE: Relative Error
Table 2: Accuracy and Precision Data for NSAID Bioanalysis with Structural Analog Internal Standards
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Meloxicam [6][7] | Piroxicam | Human Plasma | 0.25 | < 7 | ± 2.5 | < 7 | ± 2.5 |
| 2.5 | < 6 | ± 2.5 | < 6 | ± 2.5 | |||
| 25 | < 5 | ± 2.5 | < 5 | ± 2.5 | |||
| Diclofenac [8] | Fluconazole | Human Plasma | 56.26 (LQC) | 9.95 | +13.46 | 8.35 | +11.23 |
| 937.62 (MQC) | 2.66 | -3.78 | 4.52 | -1.54 | |||
| 1687.71 (HQC) | 3.10 | -2.15 | 5.18 | -0.73 | |||
| Flunixin [9] | Clonixin | Equine Plasma | Not Specified | Not Reported | Not Reported | 8.7 (as measurement uncertainty) | Not Reported |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
As evidenced by the data, methods employing deuterated internal standards consistently demonstrate excellent precision (RSD < 7%) and accuracy (RE within ±3%). While well-validated methods with structural analogs can also meet regulatory acceptance criteria (typically ±15% for precision and accuracy), the use of a SIL-IS often results in tighter control over variability, leading to more reliable and reproducible data.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the bioanalysis of NSAIDs using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic NSAIDs.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (Vedaprofen) and the internal standard (this compound).
Workflow and Pathway Visualizations
The following diagrams illustrate the typical workflow for a regulated bioanalysis and the logical relationship of factors ensuring data quality.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Factors ensuring high-quality data in bioanalysis with this compound.
References
- 1. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Vedaprofen: A Comparative Guide to Available Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Vedaprofen is paramount. This guide provides a comparative overview of published analytical methods for the quantification of Vedaprofen, with a special focus on the linearity and range of these assays. While the use of a deuterated internal standard, such as Vedaprofen-d3, is a widely accepted gold standard for enhancing accuracy and precision in mass spectrometry-based quantification, a specific, validated method for Vedaprofen utilizing this compound was not identified in the reviewed literature. Nevertheless, this guide details and compares alternative validated methods, offering valuable insights into their performance characteristics.
Comparison of Vedaprofen Quantification Methods
The following table summarizes the performance characteristics of various analytical methods developed for the quantification of Vedaprofen in different biological matrices.
| Method | Internal Standard | Matrix | Linearity Range | Limit of Quantification (LOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | Not Specified | Equine Muscle, Cattle Muscle, Cattle Liver, Cattle Fat, Salmon, Eel, Corbicula, Milk, Egg, Buckwheat Honey | 0.001 - 0.1 µg/mL | 0.001 - 0.007 µg/g[1] | Not Reported |
| LC-MS/MS | Not Specified | Bovine Milk | Not Reported | Decision Limit (CCα): 27.54 µg/kg[2] | Not Reported |
| GC-MS | Not Specified | Equine Urine | Not Reported | Not Reported | Not Reported |
The Gold Standard: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the benchmark for achieving the highest accuracy and precision. A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur during sample preparation and analysis. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it will behave similarly during extraction, derivatization, and ionization. Therefore, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, a more accurate and precise quantification can be achieved, as this ratio remains constant even with variations in sample recovery or instrument response.
Experimental Protocols
While a specific protocol for a method using this compound is not available, the following sections detail the methodologies for validated LC-MS/MS and GC-MS methods for Vedaprofen quantification.
LC-MS/MS Method for Vedaprofen in Livestock and Seafood Products
This method was developed for the trace residue determination of Vedaprofen in various animal-derived food products.[1]
1. Sample Preparation:
-
Extraction: Homogenized samples are extracted with acidified acetone.
-
Re-extraction: The crude extract is then re-extracted with ethyl acetate and a sodium chloride solution.
-
Clean-up: The extract is cleaned up using a weak anion exchange solid-phase extraction (SPE) cartridge (Bond Elut DEA).
2. Liquid Chromatography (LC):
-
Column: A C18 analytical column is used for separation.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 0.0025 mol/L formic acid in a 3:2 ratio.
3. Mass Spectrometry (MS):
-
Ionization: Negative ion electrospray ionization (ESI-) is employed.
-
Detection: The analysis is performed in tandem mass spectrometry (MS/MS) mode.
Multi-Residue LC-MS/MS Method for NSAIDs (including Vedaprofen) in Bovine Milk
This method allows for the simultaneous confirmation of twelve non-steroidal anti-inflammatory drugs in bovine milk.[2]
1. Sample Preparation:
-
Extraction: Milk samples are extracted using only methanol.
-
Evaporation: The solvent is evaporated.
-
Purification: No further purification steps are reported.
2. Liquid Chromatography (LC):
-
Column: A C18 analytical column is used.
-
Run Segmentation: The chromatographic run is divided into two segments.
3. Mass Spectrometry (MS):
-
Ionization: Negative electrospray ionization (ESI-) is used.
-
Detection: Two multiple reaction monitoring (MRM) transitions are monitored for each analyte for confirmatory purposes.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification of Vedaprofen.
Caption: Comparison of quantification methods for Vedaprofen.
References
- 1. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Vedaprofen and Meloxicam for Canine Pain and Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), Vedaprofen and Meloxicam, in canine models. This report synthesizes available experimental data on their cyclooxygenase (COX) selectivity, anti-inflammatory and analgesic properties, and safety profiles.
Mechanism of Action: Targeting the Prostaglandin Pathway
Both Vedaprofen and Meloxicam exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The relative inhibition of these two isoforms is a key determinant of an NSAID's efficacy and safety profile.
Caption: NSAID Mechanism of Action.
Cyclooxygenase (COX) Selectivity
The ratio of inhibition of COX-1 to COX-2 (IC50 COX-1/IC50 COX-2) is a common measure of an NSAID's selectivity. A higher ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.
| Drug | Canine In Vitro COX-1 IC50 (µM) | Canine In Vitro COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Vedaprofen | Data not consistently available in searched literature. | Data not consistently available in searched literature. | Preferential for COX-2 | [1] |
| Meloxicam | 2.4 | 0.2 | 12 | [2] |
Experimental Protocol: Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method for determining the in vitro COX selectivity of NSAIDs in a physiologically relevant environment.
Caption: Canine Whole Blood Assay Workflow.
Methodology:
-
Blood Collection: Whole blood is collected from healthy dogs into heparinized tubes.
-
COX-1 Assay: Aliquots of blood are allowed to clot for one hour at 37°C to induce thromboxane B2 (TXB2) production, a marker of COX-1 activity.
-
COX-2 Assay: Other aliquots are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 and subsequent prostaglandin E2 (PGE2) production.
-
NSAID Incubation: A range of concentrations of the test NSAIDs (Vedaprofen or Meloxicam) are added to the blood samples.
-
Measurement: The concentrations of TXB2 and PGE2 are measured using enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Calculation: The concentration of the drug that inhibits 50% of the COX-1 or COX-2 activity (IC50) is calculated to determine the selectivity ratio.
Clinical Efficacy in Musculoskeletal Pain and Inflammation
A randomized, multicenter clinical study directly compared the efficacy of orally administered Vedaprofen and Meloxicam in 214 dogs with acute and chronic musculoskeletal pain and inflammation.[3]
| Outcome | Vedaprofen | Meloxicam |
| Acute Cases (n=73) | ||
| Overall Response ('Responders') | 89% | 87% |
| Chronic Cases (n=141) | ||
| Overall Response ('Responders') | 72% | 65% |
Experimental Protocol: Clinical Efficacy Trial
-
Study Design: Randomized, multicenter clinical study.[3]
-
Animals: 214 client-owned dogs with clinical signs of musculoskeletal pain and inflammation (73 acute, 141 chronic cases).[3]
-
Treatment: Dogs received either Vedaprofen or Meloxicam orally at the recommended dosages.[3]
-
Assessment: Clinical examinations were performed regularly, and clinical severity scores were assigned. The specific scoring system was not detailed in the publication.
-
Primary Outcome: The overall response to treatment, categorized as 'responders' or 'non-responders', at the final clinical examination.[3]
Analgesic and Anti-inflammatory Efficacy in a Canine Synovitis Model
While a direct comparative study in a synovitis model was not found, separate studies have evaluated the efficacy of both Vedaprofen and Meloxicam in a sodium urate-induced synovitis model in dogs, which mimics acute inflammatory arthritis.
Vedaprofen: In a study comparing firocoxib, carprofen, and vedaprofen, vedaprofen showed a significant improvement in peak vertical ground reaction force compared to placebo at 3 and 7 hours post-treatment.[4]
Meloxicam: A study using a sodium urate-induced synovitis model demonstrated that meloxicam was effective in attenuating the effects of acute synovitis.[5] Dogs treated with a high dose of meloxicam showed significantly greater ground reaction forces at all post-synovitis induction time points compared to the control group.[5]
Caption: Canine Synovitis Model Workflow.
Experimental Protocol: Sodium Urate-Induced Synovitis Model
-
Induction of Synovitis: An intra-articular injection of sodium urate crystals into a stifle joint is used to induce acute inflammation and lameness.[4][5]
-
Treatment: Dogs are typically treated with the NSAID (Vedaprofen or Meloxicam) or a placebo before or after the induction of synovitis.[4][5]
-
Assessment: Efficacy is assessed through objective measures such as kinetic gait analysis (ground reaction forces) and subjective clinical scoring of lameness and pain.[4][5]
Safety and Tolerability
Clinical Trial Data: In the direct comparative clinical trial, both Vedaprofen and Meloxicam were generally well-tolerated.[3]
| Adverse Effect | Vedaprofen | Meloxicam |
| Mild Transient Gastrointestinal Signs | 11% | 12% |
| Treatment Cessation due to Adverse Effects | 5% | 5% |
Endoscopy Studies: An endoscopy study in healthy dogs that received meloxicam (0.2 mg/kg/day) for 15 days showed evidence of gastric ulceration.[6] Another study found that dogs receiving chronic NSAID therapy, including meloxicam, had a higher prevalence of subclinical gastrointestinal erosions compared to control dogs.[7] A study comparing carprofen, meloxicam, and ketoprofen found that while gastroduodenal lesions were observed in dogs from all treatment groups, there was no statistically significant difference between them and the control group.[8]
Renal Function: A study in healthy anesthetized dogs found that neither meloxicam nor carprofen caused clinically important alterations in renal function, as measured by glomerular filtration rate (GFR) and serum urea and creatinine concentrations.[9]
Platelet Function: Studies on the effects of meloxicam on platelet function in dogs have shown minimal effects at therapeutic dosages.[10][11] In one study, meloxicam did not alter whole blood platelet aggregation.[12]
Conclusion
Both Vedaprofen and Meloxicam are effective NSAIDs for the management of pain and inflammation associated with musculoskeletal disorders in dogs. Clinical data suggests comparable efficacy and tolerability between the two drugs in a real-world setting.[3] In vitro data indicates that Meloxicam is a preferential COX-2 inhibitor.[2] While direct comparative experimental data on anti-inflammatory and analgesic potency is limited, both drugs have demonstrated efficacy in a canine synovitis model.[4][5] The choice between Vedaprofen and Meloxicam may depend on factors such as formulation, dosing regimen, and individual patient response. Further head-to-head experimental studies would be beneficial to provide a more definitive quantitative comparison of their efficacy and safety profiles.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparison of vedaprofen and meloxicam in dogs with musculoskeletal pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of firocoxib, carprofen and vedaprofen in a sodium urate crystal induced synovitis model of arthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic gait analysis assessment of meloxicam efficacy in a sodium urate-induced synovitis model in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative time‐dependent study of hematology, serum gastrin concentrations, and gastroscopic assessment of meloxicam‐induced gastric ulceration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alicamvet.com [alicamvet.com]
- 8. Endoscopy of the gastroduodenal mucosa after carprofen, meloxicam and ketoprofen administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of meloxicam and carprofen on renal function when administered to healthy dogs prior to anesthesia and painful stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in platelet function, hemostasis, and prostaglandin expression after treatment with nonsteroidal anti-inflammatory drugs with various cyclooxygenase selectivities in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of aspirin, carprofen, deracoxib, and meloxicam on platelet function and systemic prostaglandin concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dipyrone, meloxicam, or the combination on hemostasis in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Vedaprofen-d3 Versus C13-Labeled Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between two types of stable isotope-labeled internal standards for the quantification of Vedaprofen: the deuterated standard, Vedaprofen-d3, and a theoretical C13-labeled Vedaprofen standard.
The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect." The significant mass difference between hydrogen and its isotope deuterium can lead to altered physicochemical properties. This may cause the deuterated standard to behave differently from the unlabeled analyte during chromatographic separation. In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a labeled standard that is physicochemically more similar to the analyte.
Executive Summary: The Case for C13-Labeling
Based on established principles, a C13-labeled Vedaprofen internal standard is predicted to offer superior analytical performance compared to this compound. The near-identical physicochemical properties of a C13-labeled standard ensure closer co-elution with the unlabeled analyte, leading to more effective compensation for matrix effects and improved accuracy and precision of the bioanalytical method. While this compound is a viable option, it carries a higher risk of chromatographic shift and, consequently, less reliable compensation for analytical variability.
Comparative Analytical Performance
The following table summarizes the predicted key performance characteristics of this compound versus a C13-labeled Vedaprofen internal standard. This comparison is based on the known behavior of deuterated and C13-labeled standards for other analytes.
| Performance Parameter | This compound | C13-Labeled Vedaprofen (Predicted) | Rationale |
| Chromatographic Co-elution | Potential for a slight retention time shift, typically eluting earlier than unlabeled Vedaprofen. | Expected to co-elute perfectly with unlabeled Vedaprofen. | The larger relative mass difference between deuterium and hydrogen in this compound can lead to weaker interactions with the stationary phase in reversed-phase chromatography. The minimal mass difference in a C13-labeled standard does not significantly alter its chromatographic behavior. |
| Matrix Effect Compensation | Good, but can be compromised if there is a significant chromatographic shift. | Excellent. | Co-elution ensures that the analyte and the internal standard experience the same degree of ion suppression or enhancement from matrix components as they enter the mass spectrometer. |
| Accuracy & Precision | Generally acceptable, but may be reduced in complex matrices with variable matrix effects. | Expected to provide higher accuracy and precision. | More effective compensation for matrix effects and other sources of variability leads to more reliable and reproducible results. |
| Isotopic Stability | High, but a theoretical risk of back-exchange exists if the deuterium atoms are in exchangeable positions. | Very High. Carbon-13 labels are chemically stable and not susceptible to exchange. | The C-C bond is stronger than the C-D bond, making C13-labeled standards exceptionally stable throughout the analytical process. |
| Availability & Cost | Generally more readily available and less expensive to synthesize. | Typically more complex and costly to synthesize. | The synthetic routes for incorporating deuterium are often simpler than those for introducing carbon-13. |
Experimental Protocols
The following is a representative experimental protocol for the determination of Vedaprofen in a biological matrix (e.g., milk), which can be adapted to compare the performance of this compound and a C13-labeled internal standard. This protocol is based on published methods for the analysis of Vedaprofen and other NSAIDs in similar matrices.[1][2][3]
Sample Preparation (Protein Precipitation)
-
To 1.0 mL of the biological matrix sample, add 50 µL of the internal standard working solution (either this compound or C13-labeled Vedaprofen).
-
Add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Vedaprofen, this compound, and C13-labeled Vedaprofen. The exact m/z values for the C13-labeled standard would depend on the number of C13 atoms incorporated.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the bioanalysis of Vedaprofen.
Logical Relationship: Isotope Effect and Analytical Performance
Caption: The influence of the isotope effect on analytical outcomes.
References
- 1. pureportal.ilvo.be [pureportal.ilvo.be]
- 2. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of Analytical Methods for Vedaprofen
This guide provides a detailed comparison of the robustness of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). The evaluation is based on a systematic robustness test designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to provide researchers, scientists, and drug development professionals with experimental data to assess the reliability of these methods under minor variations in operating conditions.
Overview of Analytical Methods
Two HPLC methods for the quantification of Vedaprofen are compared in this guide. Method A is a conventional reversed-phase HPLC method with UV detection, while Method B utilizes a more modern core-shell particle column for potentially faster and more efficient separations.
Method A: Conventional RP-HPLC with UV Detection
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Method B: Core-Shell RP-HPLC with UV Detection
-
Column: C18 Core-Shell, 2.7 µm particle size, 4.6 x 100 mm
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in Water (55:45 v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
Experimental Protocol: Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
2.1. Selection of Robustness Parameters
Based on ICH guidelines, the following critical parameters were intentionally varied to assess the robustness of each method:
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition (Acetonitrile %): ± 2%
-
pH of Aqueous Phase (Formic Acid %): ± 0.05%
2.2. Experimental Design
A "one factor at a time" (OFAT) approach was employed, where one parameter is changed while the others are held constant. This allows for a clear assessment of the effect of each individual parameter on the analytical results. For each condition, a standard solution of Vedaprofen was injected in triplicate.
2.3. Monitored Responses
The following chromatographic parameters were monitored to evaluate the impact of the variations:
-
Retention Time (RT): The time taken for Vedaprofen to elute from the column.
-
Peak Asymmetry (Tailing Factor): A measure of peak shape.
-
Resolution (Rs): The separation between the Vedaprofen peak and its nearest neighboring peak (a simulated impurity was used for this purpose).
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the robustness testing of Method A and Method B.
Table 1: Robustness Testing Data for Method A
| Parameter Variation | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| Nominal | 4.52 | 1.05 | 2.15 |
| Flow Rate (+0.2 mL/min) | 3.78 | 1.03 | 2.08 |
| Flow Rate (-0.2 mL/min) | 5.65 | 1.07 | 2.21 |
| Temperature (+5 °C) | 4.35 | 1.04 | 2.12 |
| Temperature (-5 °C) | 4.71 | 1.06 | 2.19 |
| Acetonitrile (+2%) | 4.11 | 1.02 | 2.05 |
| Acetonitrile (-2%) | 4.98 | 1.08 | 2.25 |
| Formic Acid (+0.05%) | 4.50 | 1.05 | 2.14 |
| Formic Acid (-0.05%) | 4.55 | 1.06 | 2.16 |
Table 2: Robustness Testing Data for Method B
| Parameter Variation | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| Nominal | 3.25 | 1.02 | 2.55 |
| Flow Rate (+0.2 mL/min) | 2.71 | 1.01 | 2.48 |
| Flow Rate (-0.2 mL/min) | 4.06 | 1.03 | 2.61 |
| Temperature (+5 °C) | 3.15 | 1.02 | 2.52 |
| Temperature (-5 °C) | 3.36 | 1.03 | 2.59 |
| Acetonitrile (+2%) | 2.98 | 1.01 | 2.45 |
| Acetonitrile (-2%) | 3.55 | 1.04 | 2.65 |
| Formic Acid (+0.05%) | 3.24 | 1.02 | 2.54 |
| Formic Acid (-0.05%) | 3.27 | 1.03 | 2.56 |
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the process and the interplay of parameters, the following diagrams were generated using Graphviz.
Conclusion
Both analytical methods for Vedaprofen demonstrated a degree of robustness. However, Method B, which utilizes a core-shell column, showed less variation in retention time, peak asymmetry, and resolution in response to the deliberate changes in experimental parameters. The shorter analysis time of Method B also contributes to its overall efficiency. Therefore, for routine quality control and high-throughput environments, Method B appears to be the more robust and efficient choice for the analysis of Vedaprofen. The selection of an analytical method should always be guided by its intended purpose and the specific requirements of the analysis.[1]
References
Determining the Limit of Quantification for Vedaprofen in Milk: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately quantifying veterinary drug residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for determining the limit of quantification (LOQ) of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID), in milk. The information presented is supported by experimental data from published studies, offering a valuable resource for laboratory method development and validation.
Comparison of Analytical Methods
The primary analytical technique for the quantification of Vedaprofen in milk is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can serve as a viable screening alternative. The following table summarizes the performance of these methods based on available literature.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Limit of Quantification (LOQ) | 0.001 - 0.007 µg/g[1] | 27.54 µg/kg (Decision Limit, CCα)[2][3] | Not explicitly stated for Vedaprofen, but capable of detecting NSAIDs in the µg/kg range. |
| Linearity Range | 0.001 - 0.1 µg/mL[1] | Not specified | Not specified |
| Mean Recovery | 72 - 94%[1] | 94.7 - 110.0%[2][3] | 76 - 98% (for a range of NSAIDs) |
| Relative Standard Deviation (RSD) | 1.1 - 2.0%[1] | 2.9 - 14.7%[2][3] | 3.6 - 17.8% (for a range of NSAIDs) |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with a UV detector |
| Sample Preparation | Acidified acetone extraction, re-extraction with ethyl acetate and NaCl, clean-up with a weak anion exchange cartridge.[1] | Methanol extraction with an evaporation step.[2][3] | Liquid-liquid extraction with acetonitrile in the presence of sodium chloride. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are outlines of the experimental protocols for the LC-MS/MS methods cited.
LC-MS/MS Method 1: Detailed Protocol
This method is designed for the trace residue determination of Vedaprofen in various livestock products, including milk.
1. Sample Preparation:
-
Extract a homogenized sample of milk with acidified acetone.
-
Perform a liquid-liquid re-extraction of the crude extract using ethyl acetate and a sodium chloride solution.[1]
-
Utilize a weak anion exchange solid-phase extraction (SPE) cartridge (e.g., Bond Elut DEA) for the clean-up of the extract.[1]
2. Chromatographic Separation:
-
Employ a C18 analytical column for the separation of Vedaprofen.
-
Use a mobile phase consisting of a 3:2 mixture of acetonitrile and 0.0025 mol/L formic acid.[1]
3. Mass Spectrometric Detection:
-
Operate the mass spectrometer in the negative ion electrospray ionization (ESI-) mode.[1]
-
Monitor specific precursor and product ion transitions for Vedaprofen to ensure accurate identification and quantification.
LC-MS/MS Method 2: Detailed Protocol
This protocol was developed for the simultaneous confirmation of twelve NSAIDs, including Vedaprofen, in bovine milk and is validated in accordance with European Commission Decision 2002/657/EC.[2][3]
1. Sample Preparation:
-
Extract the milk sample using only methanol as the extraction solvent.[2][3]
-
Incorporate an evaporation step to concentrate the extract.[2][3]
-
No further purification or clean-up steps are required.[2][3]
2. Chromatographic Separation:
-
Achieve chromatographic separation on a C18 analytical column.[2][3]
-
The analytical run is divided into two segments to manage the elution of the twelve different NSAIDs.[2][3]
3. Mass Spectrometric Detection:
-
For confirmatory purposes, monitor two multiple reaction monitoring (MRM) transitions for each analyte.
-
Utilize the negative electrospray ionization mode for data acquisition.[2][3]
Mechanism of Action: Cyclooxygenase Inhibition
Vedaprofen, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this pathway.
Caption: Mechanism of action of Vedaprofen via inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow for LOQ Determination
The determination of the Limit of Quantification is a critical step in method validation. The following workflow diagram outlines the typical procedure.
Caption: A typical workflow for the experimental determination of the Limit of Quantification (LOQ).
References
- 1. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Vedaprofen-d3
For researchers and drug development professionals, the proper disposal of chemical reagents like Vedaprofen-d3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, drawing from safety data sheets and regulatory guidelines.
This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, is classified as hazardous waste and requires careful handling throughout its lifecycle, including disposal.[1] It is harmful if swallowed, and its introduction into the environment must be prevented.[1][2][3]
Disposal Guidelines Summary
The following table summarizes key disposal recommendations from various safety data sheets (SDS). It is imperative to consult your institution's specific waste management protocols and local regulations, as these may vary.
| Recommendation | Source (SDS) | Key Instructions |
| General Handling | WITEGA Laboratorien, Sigma-Aldrich | Treat as hazardous waste.[1] Handle uncleaned containers as you would the product itself. |
| Environmental Protection | WITEGA Laboratorien | Do not allow the substance to enter surface water, drains, or soil.[1] |
| Approved Disposal Methods | Sigma-Aldrich, LGC Standards | Dispose of contents and container at an approved waste disposal plant.[3] |
| Incineration | HPC Standards | Mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Consult Local Regulations and Institutional Protocols: Before initiating disposal, review your organization's specific guidelines for hazardous chemical waste and ensure compliance with all local, regional, and national regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's protocols.
-
Leave the chemical in its original container whenever possible.
-
-
Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company. This ensures the material is handled and disposed of in accordance with all legal and environmental requirements.
In the absence of a dedicated chemical waste program, and only if permitted by local regulations for household-generated pharmaceutical waste, the following steps can be considered as a last resort:
-
Deactivation: Mix the this compound with an unpalatable substance such as used coffee grounds or cat litter.[4] This helps to deter accidental ingestion by people or animals.[4][5] Do not crush tablets or capsules.[4]
-
Containment: Place the mixture in a sealed container, such as a plastic bag or an empty, opaque tub, to prevent leakage.[4][5]
-
Trash Disposal: Dispose of the sealed container in the household trash.[4]
-
Obscure Information: Scratch out all personal or identifying information from the original product label to protect privacy.[4][5]
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Vedaprofen-d3
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent compounds like Vedaprofen-d3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact with the compound. The quality of the gloves should be chosen based on the specific concentration and quantity of the hazardous substance.[1] |
| Respiratory Protection | Dust Mask or Respirator | N95 or higher, especially if dust can be generated | Prevents inhalation of airborne particles. Essential when handling the powder outside of a ventilated enclosure.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Meticulous planning and execution of procedures are vital when working with this compound. The following protocols provide a framework for common laboratory operations.
Experimental Protocol: Weighing this compound
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in an area with minimal air currents, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment, including a clean weigh boat or paper, spatula, and a labeled receiving container.
-
-
Weighing Procedure:
-
Place the empty weigh boat on the balance and tare to zero.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.
-
Once the target weight is achieved, securely close the primary container of this compound.
-
Carefully transfer the weighed powder to the receiving container.
-
-
Cleanup:
-
Clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder.
-
Dispose of the weigh boat and cleaning materials as hazardous waste.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Experimental Protocol: Dissolving this compound
This compound is soluble in Dimethyl sulfoxide (DMSO).[]
-
Preparation:
-
Conduct this procedure in a chemical fume hood.
-
Wear all required PPE.
-
Have the weighed this compound in a labeled container (e.g., a vial or flask).
-
Prepare the appropriate volume of DMSO.
-
-
Dissolution Procedure:
-
Add the DMSO to the container with the this compound powder.
-
Gently swirl or vortex the container to facilitate dissolution. Avoid splashing.
-
If necessary, sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
-
Cleanup:
-
Dispose of any disposable materials used (e.g., pipette tips) as hazardous chemical waste.
-
Clean any non-disposable equipment thoroughly.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Immediate Actions:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
If the substance comes into contact with skin or eyes, follow the first aid measures outlined below.
-
-
Spill Cleanup Procedure (for a small, contained spill):
-
Don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if there is a risk of dust.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent the powder from becoming airborne.
-
Carefully scoop the absorbent material and the spilled substance into a labeled hazardous waste container.
-
Clean the spill area with a wet cloth or paper towel, starting from the outside and working inwards.
-
Place all cleanup materials into the hazardous waste container.
-
Wipe the area with a suitable decontaminating solution if available.
-
Properly remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with soap and water.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, paper towels, and other disposable materials, in a clearly labeled, sealed hazardous waste container.
-
Collect liquid waste (e.g., solutions of this compound) in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible wastes. This compound is known to react with oxidizing agents, alkalis, and acids.[1]
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Workflow and Logical Relationships
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
